Sulfaguanidine

Catalog No.
S544114
CAS No.
57-67-0
M.F
C7H10N4O2S
M. Wt
214.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfaguanidine

CAS Number

57-67-0

Product Name

Sulfaguanidine

IUPAC Name

2-(4-aminophenyl)sulfonylguanidine

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

InChI

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)

InChI Key

BRBKOPJOKNSWSG-UHFFFAOYSA-N

SMILES

Array

solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Gastro Entericanis Biocanina, Gastro-Entericanis Biocanina, GastroEntericanis Biocanina, Sulfaguanidine, Sulphaguanidine, Veto centre, Veto-centre

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N

The exact mass of the compound Sulfaguanidine is 214.0524 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m>32.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757861. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of sulfonamide antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Animal Drugs -> Approved in Taiwan. However, this does not mean our product can be used or applied in the same or a similar way.

sulfaguanidine solid-state polymorphism investigation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Sulfaguanidine's Solid-State Landscape

This compound exhibits remarkable solid-form diversity, with recent research revealing an extensive array of polymorphs, solvates, and hydrates [1]:

Form Type Designation Key Characteristics Stability & Transformation

| Anhydrates | AH-I to AH-V [1] | Distinct packing arrangements [1] | AH-II: Thermodynamically stable at room/low temps [1] AH-I: Stable at higher temps; kinetically stable at RT [1] | | Monohydrates | Hy1-I & Hy1-II [1] | Close structural resemblance [1] | — | | Solvates | 9 with solvents (THF, MeOH, EtOH, etc.) [1] | THF & DMSO solvates are isostructural [1] | Intermediates for anhydrous polymorph formation via controlled desolvation [1] |

The discovery of multiple forms underscores that the probability of finding polymorphs depends significantly on the time and resources dedicated to solid-form screening [1].

Essential Analytical Techniques for Characterization

A multi-technique approach is crucial for complete characterization, as each method provides complementary information.

Technique Key Information Application Example & Sensitivity
Powder X-ray Diffraction (PXRD) Primary technique for crystal form identification; fingerprinting [2] Structure solution from PXRD data for novel forms [1]
Thermal Analysis (DSC/TGA) Melting points, phase transitions, desolvation events, stability [1] Distinguishing between anhydrates, hydrates, and solvates [1]
Solid-State NMR (ssNMR) Molecular conformation, H-bonding, inequivalent sites [2] [3] High sensitivity to conformational changes; quantitative (LOD ~0.1-1%) [3]
Vibrational Spectroscopy (FT-IR/Raman) Molecular vibrations, H-bonding motifs, functional groups [1] Identification of different solid forms via spectral changes [1] [2]
Hot-Stage Microscopy (HSM) Direct visualization of phase changes, melting, recrystallization [1] Observation of transformation behavior in real-time [1]
Gravimetric Moisture Sorption Hydration/dehydration behavior, form stability under humidity [1] Assessment of AH-I's superior stability against hydration [1]

Experimental Screening Protocols for Solid-Form Discovery

A robust screening strategy uses multiple methods to maximize the chance of discovering new solid forms. The following workflow outlines a comprehensive approach:

G Start Start: API (e.g., this compound) Screen Solid Form Screening Start->Screen Melt Recrystallization from Melt (70°C to 130°C) Screen->Melt Evap Solvent Evaporation (RT, 30 solvents) Screen->Evap Cool Cooling Crystallization (5°C to lower than bp) Screen->Cool Grind Liquid-Assisted Grinding (80 mg API, 30 min, 15 Hz) Screen->Grind Slurry Slurry Experiments (Organic solvents/water) Screen->Slurry Char Comprehensive Characterization PXRD PXRD Char->PXRD DSC DSC/TGA Char->DSC NMR ssNMR Char->NMR Spec FT-IR/Raman Char->Spec HSM HSM Char->HSM Stable Identify Stable Form Melt->Char Evap->Char Cool->Char Grind->Char Slurry->Char PXRD->Stable DSC->Stable NMR->Stable Spec->Stable HSM->Stable

The workflow encompasses several key experimental methods with specific protocols:

  • Solvent Evaporation: Prepare saturated solutions of the starting material (e.g., 15 mg of AH-I form) in a diverse range of ~30 solvents at room temperature. Filter the solutions and allow them to evaporate under ambient conditions. Analyze the resulting solids by PXRD [1].
  • Cooling Crystallization: Use automated crystallization systems (e.g., Crystal16) to determine temperature-dependent solubility. Use a precise temperature program with heating/cooling rates of 0.2 °C/min, from a lower limit (e.g., 5 °C) to an upper limit about 10 °C below the solvent's boiling point [1].
  • Liquid-Assisted Grinding: Mill approximately 80 mg of the API with a small amount of solvent (e.g., 8 drops, or 2 for viscous solvents) in a ball mill (e.g., Retsch MM 500) at a frequency of 15 Hz for 30 minutes. Analyze the resulting product by PXRD [1].
  • Slurry Experiments: Suspend the API in various organic solvents and/or water and agitate for a sufficient time to allow for solvent-mediated transformation to the most stable form under those conditions [1].

Critical Considerations for a Successful Polymorph Screen

  • Embrace Multiple Techniques: No single method guarantees discovery of all forms. Liquid-assisted grinding is highly effective for generating metastable forms, while slurry experiments often yield the most stable polymorph in a given solvent [1].
  • Control Desolvation Pathways: Solvates and hydrates are not merely impurities; they can be pivotal intermediates. Controlled desolvation under specific conditions is a strategic route to access specific anhydrous polymorphs that might be difficult to obtain otherwise [1].
  • Combine Computational and Experimental Methods: Generate crystal energy landscapes for both anhydrates and hydrates. These computational models help rationalize the observed solid-form diversity, propose structures for elusive forms (like AH-IV), and provide insight into the relative stability of the different polymorphs [1].

References

Experimentally Characterized Solid Forms of Sulfaguanidine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the solid forms of sulfaguanidine identified through experimental screening. A 2024 study significantly expanded the known solid-state landscape, confirming five anhydrate polymorphs (AH-I to AH-V), two monohydrate polymorphs (Hy1-I and Hy1-II), and nine solvates [1] [2].

Form Type Specific Forms Identified Stability & Characteristics

| Anhydrates (Polymorphs) | AH-I, AH-II, AH-III, AH-IV, AH-V [1] [2] | AH-II: Thermodynamically stable at room and low temperatures [1] [2]. AH-I: Stable at higher temperatures; kinetically stable at room temperature and more stable against hydration [1] [2]. | | Hydrates | Hy1-I, Hy1-II [1] [2] | The two hydrate forms show close structural resemblance [1] [2]. | | Solvates | With THF, Methanol, Ethanol, t-Butanol, Acetone, Cyclohexanone, DMSO, DMF, Dimethyl acetamide [1] [2] | Most are structurally distinct; only the THF and DMSO solvates are isostructural [1] [2]. |

Computational Methods for Crystal Structure Prediction

Crystal structure prediction (CSP) for this compound involves generating low-energy crystal packing arrangements computationally and comparing them with experimental data.

  • Crystal Energy Landscape (CEL) Generation: Studies compute the crystal energy landscape for both anhydrate and monohydrate forms. The lowest-energy structures from these calculations correspond to experimentally observed polymorphs, and the models can also propose structures for forms that are challenging to characterize experimentally, such as the elusive AH-IV polymorph [1] [2].
  • Machine-Learned Force Fields: Traditional force fields rely on expert-defined atom types, which can limit accuracy and extensibility. The Espaloma approach uses graph neural networks to assign molecular mechanics parameters, creating a more accurate and extensible force field. espaloma-0.3 was trained on over 1.1 million quantum chemical calculations and can self-consistently parametrize proteins and ligands, demonstrating high accuracy in predicting properties relevant to drug discovery, such as protein-ligand binding free energies [3] [4].
  • Quantum Chemical Calculations: Density Functional Theory (DFT) methods, such as B3LYP/6-311++G(d,p), are used to optimize molecular geometry, calculate electronic properties, and determine reactive sites. These methods help in understanding the fundamental molecular properties that influence crystal packing [5].

The following diagram illustrates the integrated workflow of computational and experimental methods for crystal structure prediction:

Start Start CSP for this compound Comp Computational Prediction Start->Comp Sub1 Generate Crystal Energy Landscape (CEL) Comp->Sub1 Sub2 Apply Machine-Learned Force Fields (e.g., Espaloma) Comp->Sub2 Sub3 Use Quantum Chemical Methods (e.g., DFT) Comp->Sub3 Exp Experimental Validation Sub1->Exp Sub2->Exp Sub3->Exp Sub4 Controlled Desolvation of Solvates Exp->Sub4 Sub5 Polymorph Screening (Slurry, Cooling, etc.) Exp->Sub5 Sub6 Structure Determination (PXRD, DSC, etc.) Exp->Sub6 Result Identified Stable Polymorphs: AH-I, AH-II, etc. Sub4->Result Sub5->Result Sub6->Result

Detailed Experimental Protocols

For researchers aiming to reproduce or build upon these findings, here are the key experimental methodologies used in the cited studies.

Controlled Desolvation of Solvates [1] [2]

This method was crucial for obtaining pure anhydrous polymorphs, including the novel AH-V.

  • Starting Material: Obtain a characterized solvate of this compound (e.g., a tetrahydrofuran or acetone solvate).
  • Desolvation Setup: Place the solvate in a controlled environment, such as an oven or on a hot-stage microscope.
  • Temperature Control: Carefully apply heat. The temperature range and heating rate are critical and must be optimized to prevent the formation of mixtures or amorphous phases.
  • Product Identification: The resulting solid is an anhydrate. Use Powder X-ray Diffraction (PXRD) to identify the specific polymorph formed (e.g., AH-I, AH-II, or AH-V).
Polymorph and Solvate Screening [2]

A comprehensive screen uses multiple techniques to maximize the discovery of solid forms.

  • Solvent Evaporation:
    • Prepare saturated solutions of SGD (e.g., AH-I) in various organic solvents at room temperature.
    • Filter the solutions and allow the filtrate to evaporate under ambient conditions.
    • Analyze the resulting crystals with PXRD.
  • Cooling Crystallization:
    • Determine the temperature-dependent solubility of SGD in different solvents using a crystallization screening system.
    • Subject the saturated solutions to a defined temperature program, typically cooling from a higher temperature (e.g., near the solvent's boiling point) to a low temperature (e.g., 5°C) at a controlled rate (e.g., 0.2 °C/min).
  • Liquid-Assisted Grinding (LAB):
    • Add a small volume of solvent (e.g., 8 drops per 80 mg of SGD) to the solid API.
    • Mill the mixture in a ball mill (e.g., at 15 Hz for 30 minutes).
    • Analyze the resulting product by PXRD.
Characterization Techniques [5] [2]

A full characterization suite is essential for identifying and differentiating between solid forms.

  • Powder X-ray Diffraction (PXRD): The primary technique for identifying and distinguishing between different crystalline phases. It can also be used to solve crystal structures from powder data.
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study phase transitions, melting points, and desolvation events.
  • Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy provides information on molecular vibrations and hydrogen bonding, which can differ between polymorphs.
  • Gravimetric Moisture Sorption/Desorption: This analysis assesses the stability of forms under different humidity conditions and their tendency to form hydrates.

The stability of this compound's various solid forms is a critical consideration. While AH-II is the thermodynamically stable polymorph at room temperature, AH-I demonstrates greater kinetic stability and is more resistant to hydration, which may make it a preferable form for certain pharmaceutical development pathways [1] [2].

References

sulfaguanidine discovery and development timeline

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfaguanidine

This compound is a sulfonamide antibiotic that has maintained relevance due to its specific physicochemical properties and specialized applications. As a derivative of sulfanilamide, its core structure consists of a sulfonamide group linked to a guanidine moiety [1]. The figure below illustrates the core structural relationship between sulfanilamide and this compound.

G PABA p-Aminobenzoic Acid (PABA) Sulfanilamide Sulfanilamide (4-aminobenzenesulfonamide) PABA->Sulfanilamide Isosteric Replacement This compound This compound (N-(diaminomethylene)-4-aminobenzenesulfonamide) Sulfanilamide->this compound N1 Substitution with Guanidine

Structural derivation of this compound from the sulfanilamide core.

Its primary mechanism of action is historically rooted in the competitive inhibition of bacterial dihydropteroate synthase. This enzyme is crucial for the incorporation of para-aminobenzoic acid (PABA) into folic acid, thereby depleting nucleotides and inhibiting bacterial growth [2]. A key differentiator for this compound is its high pKa of approximately 12.1 [3]. This makes the molecule predominantly positively charged at physiological pH, which is directly responsible for its poor absorption from the gastrointestinal tract [2] [1]. This property historically led to its classification as a "Sulfonamide Limited to the Gastrointestinal Tract" [2], aiming to act locally on gut flora.

Current Applications and Market Outlook

Although its human medical use has declined, this compound remains significant in several sectors. The global market is projected to grow from an estimated USD 120 million in 2024 to USD 180 million by 2033, with a compound annual growth rate (CAGR) of 5.5% [4]. Another analysis projects a stronger CAGR of 10.6% from 2025 to 2032, driven by demand in developing regions and veterinary applications [5].

The table below summarizes its primary contemporary uses:

Application Area Specific Use Key Rationale & Findings
Veterinary Medicine [6] Treatment of bacterial infections in livestock (cattle, pigs, poultry), such as enteritis. Cost-effectiveness; improves animal health and productivity; reports of faster recovery and lower mortality.
Industrial Chemistry [6] Manufacturing of dyes and pigments, particularly azo dyes. Chemical properties facilitate synthesis; provides consistent colorfastness and high yield.
Agriculture [6] Component in fungicide and pesticide formulations. Antimicrobial properties help control plant pathogens; can increase crop yields.
Pharmaceutical R&D [6] Foundation for developing new antibiotic derivatives. Aims to overcome bacterial resistance issues associated with traditional sulfonamides.
Analytical Chemistry [6] [3] Reagent in laboratory assays and solid-phase extraction. Stability and reactivity are suitable for detecting bacterial contamination and analyzing environmental water samples.

Technical Data and Properties

For research and development purposes, the key technical data is summarized below.

Property Details
Chemical Name N-(4-aminobenzenesulfonyl)guanidine [7]
Molecular Formula C7H10N4O2S [7]
Average Molecular Weight 214.24 g/mol [7]
CAS Number 57-67-0 [7]
Chemical Structure Aromatic benzenesulfonamide with a guanidine substituent on the sulfonamide nitrogen (N1) [7] [1].
ATC Code A07AB03 [7] (Antidiarrheals, intestinal antiinflammatory/antiinfective agents).
pKa ~12.1 [3] (Strongly basic).
Solubility 0.805 mg/mL (predicted) [7]. Generally soluble in aqueous alkali hydroxides [1].
Log P -1.22 (Hydrophilic) [1].

Experimental Protocols and Modern Research

Synthesis and Purification

Recent patent literature describes improved synthesis methods. One modern preparation involves a purification process to achieve compendial grade quality. The workflow for this method is shown below.

G Start Reaction Mass (Technical this compound, Water, Charcoal) Step1 Heat to 100-105°C Hold for 35-40 min Start->Step1 Step2 Cool to 25°C over 3-7 hours Step1->Step2 Step3 Centrifuge Step2->Step3 Step4 Wash with Purified Water Step3->Step4 Step5 Dry at 100±10°C Step4->Step5 End Purified this compound (Moisture ≤8%) Step5->End

Workflow for a modern this compound purification process [8].

The washing step continues until impurities are reduced to specified limits: chlorides ≤ 0.02% and sulfates ≤ 0.04% [8].

Analytical and Environmental Detection

A specific Molecularly Imprinted Polymer (MIP) solid-phase extraction method has been developed to isolate this compound from complex water samples, addressing its challenging physicochemical properties [3].

  • Template and Monomers: this compound is used as the template molecule. The functional monomer is methacrylic acid (MAA), and the cross-linker is ethylene glycol dimethacrylate (EDGMA), polymerized in acetonitrile [3].
  • SPE Procedure: The resulting MIP (MIPMAA) is packed into SPE cartridges. Water samples are loaded, and interfering compounds are washed away. The target this compound is then eluted with a methanol-acetic acid mixture, leading to significantly improved recovery rates for analysis [3].

Future Perspectives and Research Directions

Research and commercial interest in this compound are evolving in several key areas:

  • Combating Antibiotic Resistance: There is ongoing R&D into this compound derivatives to create next-generation antibiotics with improved efficacy and safety profiles [6].
  • Safety and Allergy Management: A 2025 study externally validated the SULF-FAST clinical decision rule, a tool for stratifying patients' risk of sulfonamide antibiotic allergy. A SULF-FAST score of <3 was associated with a >95% rate of negative direct oral challenge, allowing for safer patient delabeling [9].
  • Market and Regulatory Trends: The market growth is fueled by veterinary and industrial demand. However, this is tempered by increasingly tight global regulations on antibiotic use and environmental concerns, particularly regarding antibiotic residues [6] [5] [4].

Conclusion

This compound serves as a compelling example of a classic pharmaceutical agent that has found sustained, niche utility. Its unique physicochemical properties, which initially defined its therapeutic application, now underpin its value in veterinary science, industrial processes, and analytical chemistry. Future growth and relevance will be driven by innovation in derivative development, sophisticated analytical methods for environmental monitoring, and careful adherence to an evolving regulatory landscape.

References

Comprehensive Application Notes: Fluorimetric Determination Methods for Sulfaguanidine in Pharmaceutical and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfaguanidine and Analytical Principles

This compound (SGN), chemically known as N-(4-aminobenzenesulfonic)guanidine, is a sulfonamide antibiotic that has maintained relevance in both human and veterinary medicine despite being one of the older antimicrobial agents. As a derivative of sulfanilamide, this compound exhibits antibacterial activity primarily against gastrointestinal pathogens due to its poor systemic absorption, making it particularly useful for treating enteric infections such as bacillary dysentery. The molecular structure of this compound features several active fragments: aniline, sulfonic, and guanidine groups, each contributing to its chemical behavior and analytical properties. Recent research has explored this compound's potential applications beyond antimicrobial use, including its role in drug design scaffolds for developing anticancer, antidiabetic, and anti-inflammatory agents [1].

The fluorimetric determination of this compound leverages its intrinsic molecular properties and its ability to form luminescent complexes with various host molecules. This compound's structure includes chromophore groups that enable intermolecular interactions with proton-donor solvents, forming hydrogen-bonded complexes that exhibit characteristic fluorescence emissions. The physicochemical properties of this compound, particularly its amphoteric nature resulting from the sulfamoyl functional group (which confers acidity) and the basic amine functionality, significantly influence its analytical behavior. Understanding these properties is essential for developing sensitive and selective fluorimetric methods, as the ionization state of this compound varies with pH and affects both its complex formation capacity and fluorescence quantum yield [2] [3].

Analytical Methodologies & Comparison

The fluorimetric determination of this compound employs various methodological approaches with differing mechanisms of fluorescence enhancement, sensitivity, and applicability to complex matrices. The selection of an appropriate method depends on factors including the required sensitivity, available instrumentation, sample matrix complexity, and necessary throughput. Below is a comprehensive comparison of the primary fluorimetric methods developed for this compound quantification:

Table 1: Comparison of Fluorimetric Methods for this compound Determination

Method Mechanism Linear Range (μg mL⁻¹) LOD (μg mL⁻¹) Key Advantages Primary Applications
β-CD Complexation [4] Host-guest inclusion complex formation Up to 1.0 Not specified Enhanced fluorescence, simple procedure Human urine, pharmaceutical formulations
CDs-PCMIP Sensor Array [5] Molecular imprinting with fluorescence enhancement Not specified Not specified High selectivity for multiple sulfonamides Fish samples, food safety screening
HPLC-FLD [6] Pre-column derivatization with fluorescamine Not specified ~0.01 High sensitivity, multi-analyte capability Honey, complex food matrices

Each method offers distinct advantages for specific application contexts. The β-cyclodextrin complexation method provides a straightforward approach for direct determination in biological fluids, while the molecularly imprinted sensor array enables rapid screening of multiple sulfonamides simultaneously. The HPLC-FLD method offers exceptional sensitivity for monitoring this compound residues at trace levels in complex food matrices, though it requires more extensive sample preparation and specialized instrumentation [4] [5] [6].

Table 2: Analytical Figures of Merit for this compound Determination in Different Matrices

Matrix Sample Preparation Detection Time Selectivity Challenges Validation Approach
Human urine [4] Dilution, buffer adjustment ~20 min per analysis Endogenous fluorophores Comparison with HPLC method
Fish tissue [5] Extraction, centrifugation 200 s for sensor array Other sulfonamides LDA pattern recognition
Honey [6] Methanol extraction, glycosidic bond cleavage ~30 min chromatographic run Sugar matrix effects Recovery studies, LOQ verification

Method 1: Host-Guest Complexation with Beta-Cyclodextrin

Principle and Mechanism

The method based on host-guest complexation with beta-cyclodextrin (β-CD) exploits the molecular encapsulation of this compound within the hydrophobic cavity of β-cyclodextrin molecules. This complex formation significantly enhances the native fluorescence of this compound through restriction of molecular rotation and protection from non-radiative decay pathways. Beta-cyclodextrin is a cyclic oligosaccharide consisting of seven glucose units arranged in a toroidal shape with a hydrophobic interior and hydrophilic exterior, creating an ideal environment for accommodating appropriate guest molecules like this compound. The formation of a 1:1 stoichiometric complex between this compound and β-cyclodextrin has been established, with association constants sufficient for analytical applications under optimized conditions. This complexation not only increases fluorescence intensity but also improves the method selectivity by providing a molecular recognition element that distinguishes this compound from other fluorescent compounds in complex matrices [4].

The complexation mechanism is influenced by several chemical variables including pH, ionic strength, temperature, and solvent composition. Optimal complex formation occurs in aqueous solutions at neutral to slightly basic pH, where this compound exists in an appropriate ionization state for inclusion within the β-CD cavity. The structural compatibility between this compound and the β-CD cavity allows for insertion of the aromatic ring system while the guanidine moiety remains partially exposed to the aqueous environment. This specific orientation within the host molecule creates a rigidochromic effect that reduces vibrational and rotational energy loss, thereby enhancing fluorescence quantum yield. The stability of the inclusion complex ensures reproducible fluorescence measurements with minimal interference from temperature fluctuations or minor changes in solvent composition [4] [2].

Detailed Experimental Protocol
3.2.1 Reagents and Equipment
  • This compound standard (high purity, ≥99%)
  • Beta-cyclodextrin (purified by recrystallization)
  • Buffer solutions (phosphate buffer, pH 7.0 ± 0.2)
  • Methanol (HPLC grade)
  • Ultrapure water (resistivity ≥18 MΩ·cm)
  • Fluorimeter with capability for excitation at 280 nm and emission scanning from 300-500 nm
  • Quartz cuvettes (1 cm path length)
  • Analytical balance (precision ±0.0001 g)
  • pH meter with combination electrode
  • Ultrasonic bath for degassing solutions
3.2.2 Procedure
  • Beta-cyclodextrin solution preparation: Dissolve 0.5 g of beta-cyclodextrin in 100 mL of phosphate buffer (pH 7.0) using mild heating and sonication to ensure complete dissolution. This yields a 4.5 mM stock solution.

  • This compound standard solutions: Prepare a primary standard solution of this compound at 100 μg mL⁻¹ in methanol. Prepare working standards in the concentration range of 0.05-1.0 μg mL⁻¹ by appropriate dilution with phosphate buffer.

  • Complex formation: For each measurement, mix 1.0 mL of this compound standard solution with 1.0 mL of beta-cyclodextrin solution and 1.0 mL of phosphate buffer (pH 7.0) in a quartz cuvette.

  • Equilibration: Allow the mixture to stand for 10 minutes at room temperature (25°C) to ensure complete complex formation.

  • Fluorescence measurement: Place the cuvette in the fluorimeter and record the fluorescence emission spectrum from 300-500 nm using an excitation wavelength of 280 nm. Use slit widths of 5 nm for both excitation and emission monochromators.

  • Calibration curve: Plot the fluorescence intensity at the maximum emission wavelength (typically around 340 nm) against this compound concentration. The curve should be linear in the range of 0.05-1.0 μg mL⁻¹.

For analysis of human urine samples, incorporate a sample preparation step: Dilute urine samples 1:10 with phosphate buffer and centrifuge at 5000 rpm for 10 minutes to remove particulate matter. Apply the supernatant to the procedure above, using the standard addition method for quantification to compensate for matrix effects [4].

The following workflow diagram illustrates the beta-cyclodextrin complexation method:

BCD_Method Start Start Sample Preparation PrepStd Prepare this compound Standard Solutions (0.05-1.0 μg/mL) Start->PrepStd PrepBCD Prepare Beta-Cyclodextrin Solution (4.5 mM in pH 7.0 Buffer) PrepStd->PrepBCD Mix Mix Equal Volumes of Standard and β-CD Solutions PrepBCD->Mix Equilibrate Equilibrate Mixture for 10 minutes at 25°C Mix->Equilibrate Measure Measure Fluorescence (Ex: 280 nm, Em: 340 nm) Equilibrate->Measure Calibrate Construct Calibration Curve from Standard Measurements Measure->Calibrate PrepSample Prepare Urine Sample: Dilute 1:10 and Centrifuge Calibrate->PrepSample Analyze Analyze Sample Using Standard Addition Method PrepSample->Analyze End Report Results Analyze->End

Method 2: Molecularly Imprinted Polymer Sensor with Carbon Dots

Principle and Mechanism

The molecularly imprinted polymer (MIP) sensor incorporating carbon dots (CDs) and photonic crystals (PCs) represents a sophisticated approach for selective this compound determination. This method combines the recognition specificity of molecular imprinting with the fluorescence properties of carbon dots and the signal enhancement capabilities of photonic crystals. Molecular imprinting creates synthetic polymers with tailor-made binding sites complementary to this compound in size, shape, and functional group orientation. The molecularly imprinted polymer is prepared using methacrylic acid (MAA) as a functional monomer that interacts with this compound through hydrogen bonding and electrostatic interactions, with ethylene glycol dimethacrylate (EGDMA) serving as a cross-linker to stabilize the polymeric structure. The inclusion of carbon dots as fluorescence reporters provides stable, photobleaching-resistant fluorescence signals, while the photonic crystal structure amplifies these signals through the slow-photon effect that occurs at the edges of the photonic band gap, resulting in up to 73-fold fluorescence enhancement compared to conventional sensors [5].

The sensor is configured as a multi-channel array with different molecularly imprinted polymers and one non-imprinted control polymer to generate distinctive response patterns for various sulfonamides, including this compound. This array approach compensates for the potential cross-reactivity of individual molecularly imprinted polymers with structurally similar sulfonamides. When this compound binds to the specific recognition sites within the molecularly imprinted polymer, it causes changes in the fluorescence intensity of the embedded carbon dots through various mechanisms including fluorescence resonance energy transfer, photoinduced electron transfer, or changes in the local refractive index. The differential response across the sensor channels creates a unique "fingerprint" for this compound that can be distinguished from other sulfonamides through pattern recognition techniques such as linear discriminant analysis (LDA), providing both identification and quantification capabilities even in complex sample matrices [5].

Detailed Experimental Protocol
4.2.1 Sensor Fabrication
  • Carbon dots synthesis: Prepare carbon dots by hydrothermal method using citric acid (1.0 g) and urea (1.0 g) in 10 mL of water. Transfer to a Teflon-lined autoclave and heat at 180°C for 6 hours. Cool to room temperature, filter through 0.22 μm membrane, and dialyze for 24 hours.

  • Molecular imprinting preparation: Prepare pre-polymerization mixture containing this compound template (0.1 mmol), methacrylic acid (6.0 mmol), ethylene glycol dimethacrylate (24 mmol), carbon dots (0.06 mg mL⁻¹), and azobisisobutyronitrile (AIBN, 20 mg) as initiator in 10 mL of methanol.

  • Polymerization: Sonicate the mixture for 10 minutes, purge with nitrogen for 15 minutes, and seal in glass vials. Polymerize at 60°C for 24 hours in a water bath.

  • Template removal: Extract the template molecules using methanol:acetic acid (9:1, v/v) in a Soxhlet apparatus for 24 hours. Dry the resulting molecularly imprinted polymer under vacuum at 60°C.

  • Sensor assembly: Grind the molecularly imprinted polymer and suspend in ethanol (1 mg mL⁻¹). Deposit 10 μL aliquots on a clean glass substrate and allow to dry, creating the sensor array spots.

4.2.2 Sample Analysis Procedure
  • Sensor conditioning: Pre-wet the sensor array with 50 μL of phosphate buffer (pH 7.0) for 5 minutes before use.

  • Sample application: Apply 50 μL of standard or sample solution to each sensor spot and incubate for 200 seconds to allow binding equilibrium.

  • Fluorescence measurement: Measure fluorescence intensity of each sensor spot using a fluorescence reader with appropriate filter set (excitation 360 nm, emission 460 nm).

  • Data processing: Calculate the relative fluorescence response (ΔF/F₀) for each sensor channel, where F₀ is the initial fluorescence and ΔF is the change after sample application.

  • Pattern recognition: Input the four-channel response data into a pre-established linear discriminant analysis model for this compound identification and quantification.

For fish tissue samples, homogenize 1 g of tissue with 5 mL of acetonitrile, centrifuge at 8000 rpm for 10 minutes, evaporate the supernatant under nitrogen, and reconstitute in 1 mL of phosphate buffer before analysis [5].

The following diagram illustrates the molecularly imprinted polymer sensor array fabrication and application:

MIP_Sensor Start Start Sensor Fabrication SynthesizeCDs Synthesize Carbon Dots by Hydrothermal Method Start->SynthesizeCDs PrepMIP Prepare Pre-polymerization Mixture with Template SynthesizeCDs->PrepMIP Polymerize Polymerize at 60°C for 24 hours PrepMIP->Polymerize Extract Extract Template Molecules Using Soxhlet Apparatus Polymerize->Extract Array Deposit Polymer Spots on Glass Substrate Extract->Array Condition Condition Sensor Array with Buffer Array->Condition Apply Apply Sample Solution Incubate for 200 s Condition->Apply Measure Measure Fluorescence at Four Sensor Channels Apply->Measure Analyze Process Data with LDA Pattern Recognition Measure->Analyze End Identify and Quantify This compound Analyze->End

Method 3: HPLC with Fluorescence Detection

Principle and Mechanism

The determination of this compound using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) combines the separating power of liquid chromatography with the sensitivity of fluorescence detection. This method is particularly valuable for analyzing this compound in complex matrices where multiple sulfonamides may be present simultaneously. Since this compound lacks strong native fluorescence, the method employs pre-column derivatization with fluorescamine, a reagent that reacts specifically with primary amines to form highly fluorescent pyrrolinone derivatives. The derivatization reaction occurs rapidly under mild conditions, forming a fluorescent complex that enables sensitive detection at trace levels. The reaction mechanism involves nucleophilic attack of the this compound primary amino group on the fluorescamine molecule, resulting in ring opening and subsequent cyclization to form the fluorescent product. This derivative exhibits strong fluorescence with excitation and emission maxima at approximately 405 nm and 495 nm, respectively, allowing for selective detection even in the presence of other non-amine containing compounds [6].

A significant challenge in analyzing this compound in certain matrices like honey is the formation of N-glycosidic bonds between this compound and sugar molecules. These stable bonds can hinder extraction and derivatization, leading to reduced recovery and sensitivity. The method addresses this issue through the inclusion of methanol in the sample preparation, which effectively breaks these glycosidic bonds and releases free this compound for analysis. The chromatographic separation typically employs a reversed-phase C18 column with a gradient elution system using methanol or acetonitrile and water, often with added modifiers to improve peak shape and resolution. The combination of efficient chromatographic separation, specific derivatization, and sensitive fluorescence detection allows for quantification of this compound at levels as low as 10 ng g⁻¹ in complex samples, making it suitable for monitoring sulfonamide residues in food and environmental matrices where regulatory limits are increasingly stringent [6].

Detailed Experimental Protocol
5.2.1 Reagents and Equipment
  • HPLC system with quaternary pump, autosampler, column thermostat, and fluorescence detector
  • Chromatographic column: C18 reversed-phase (250 mm × 4.6 mm, 5 μm particle size)
  • Fluorescamine solution: 0.02% (w/v) in acetone (prepare fresh daily)
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: 0.1% formic acid in acetonitrile
  • This compound standards: Prepare in methanol at concentrations from 10-1000 ng mL⁻¹
  • Internal standard: Sulfamethizole (50 ng mL⁻¹ in methanol)
5.2.2 Sample Preparation and Analysis
  • Sample extraction: Weigh 1.0 g of honey into a 15 mL centrifuge tube. Add 5 mL of methanol and vortex mix for 2 minutes. For solid samples, homogenize with acetonitrile before methanol addition.

  • Ultrasonic extraction: Sonicate the mixture for 15 minutes in a water bath sonicator, then centrifuge at 5000 rpm for 10 minutes.

  • Supernatant collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of mobile phase A and filter through a 0.22 μm PVDF syringe filter.

  • Derivatization: Mix 100 μL of the processed sample with 100 μL of borate buffer (pH 9.0) and 50 μL of fluorescamine solution. Allow to react for 5 minutes at room temperature.

  • Chromatographic conditions:

    • Column temperature: 30°C
    • Flow rate: 1.0 mL min⁻¹
    • Injection volume: 20 μL
    • Gradient program: 0-5 min: 20% B; 5-15 min: 20-60% B; 15-20 min: 60% B; 20-25 min: 60-20% B
    • Detection: Excitation 405 nm, Emission 495 nm
  • Quantification: Measure peak areas and calculate this compound concentration using an internal standard calibration curve prepared in the same matrix [6].

Applications in Pharmaceutical and Food Analysis

The fluorimetric methods for this compound determination find diverse applications across multiple fields, from therapeutic drug monitoring to food safety assurance. In pharmaceutical analysis, these methods support quality control of this compound-containing formulations and bioavailability studies. The beta-cyclodextrin complexation method has been successfully applied to determine this compound in human urine samples at representative therapeutic ranges, demonstrating its utility for pharmacokinetic studies and therapeutic monitoring. The method's capability to analyze binary mixtures of sulfonamides, such as this compound with sulfamethoxazole, using multivariate calibration models like partial least squares (PLS-1), further expands its application to combination drug formulations. The validation of this method against established HPLC techniques confirms its reliability for pharmaceutical analysis, with satisfactory results for the assayed method in terms of accuracy, precision, and sensitivity [4].

In the food safety sector, fluorimetric methods address the growing need for monitoring antibiotic residues in animal-derived food products. This compound, like other sulfonamides, is sometimes used in veterinary medicine, leading to potential residue accumulation in products such as honey, fish, and meat. The molecularly imprinted polymer sensor array has demonstrated excellent performance in identifying and quantifying this compound in fish samples, achieving 100% classification accuracy for five different sulfonamides when combined with linear discriminant analysis pattern recognition. Similarly, the HPLC-FLD method has been validated for trace analysis of this compound in honey, with quantification limits of approximately 10 ng g⁻¹, sufficient to comply with regulatory action limits set by various countries (20-50 ng g⁻¹ for total sulfonamides). These methods provide valuable tools for regulatory agencies and food producers to ensure compliance with food safety standards and minimize consumer exposure to antibiotic residues [5] [6].

The applicability of these methods extends to environmental monitoring and industrial quality control. This compound's presence in environmental waters resulting from agricultural runoff or pharmaceutical waste discharge can be monitored using these sensitive fluorimetric methods. Additionally, quality control in pharmaceutical manufacturing and raw material testing benefits from the rapid, specific, and cost-effective nature of these analytical approaches, particularly the sensor array method which offers high throughput screening capability. As research continues to explore new applications of this compound scaffolds in drug development, these analytical methods will play an increasingly important role in characterizing new molecular entities and monitoring their synthesis and purification [7] [1].

Troubleshooting and Optimization Guidelines

Successful implementation of this compound fluorimetric methods requires attention to potential technical challenges and optimization of critical parameters. For the beta-cyclodextrin complexation method, the pH of the solution significantly influences complex formation and fluorescence intensity. Deviation from the optimal pH range (6.5-7.5) can reduce complex stability and fluorescence enhancement. If low fluorescence signals are observed, verify the pH and adjust if necessary using dilute NaOH or HCl solutions. The beta-cyclodextrin concentration should be in sufficient excess (typically 10-100 fold molar ratio) to ensure complete complexation of this compound. If precipitation occurs in the solution, consider sonicating the beta-cyclodextrin stock solution to ensure complete dissolution or mildly heating to 40-50°C while avoiding degradation. For urine samples, matrix effects can quench fluorescence; the standard addition method is recommended to compensate for these effects rather than simple calibration curves prepared in buffer [4].

For the molecularly imprinted polymer sensor array, inconsistent sensor responses between batches may arise from variations in polymer preparation. Strict control of the monomer-to-template ratio during polymerization is critical for creating uniform binding sites with high affinity for this compound. The recommended molar ratio of 60:1 (methacrylic acid to template) should be maintained precisely. If sensor sensitivity decreases over time, check the carbon dots fluorescence stability and store sensors in dark, dry conditions to prevent photodegradation and moisture absorption. For complex samples like fish tissue, extraction efficiency can vary; include recovery standards such as deuterated this compound analogs if available, or use the method of standard additions to validate extraction efficiency for each sample type. If cross-reactivity with other sulfonamides interferes with specific this compound detection, optimize the linear discriminant analysis model with a larger training set that includes potential interferents at expected concentration ratios [5].

For the HPLC-FLD method, the primary challenge is often efficient derivatization of this compound with fluorescamine. The derivatization reaction requires careful control of pH (optimally pH 8-9) and reaction time. If peak shapes are broad or show tailing, consider adding ion-pairing reagents such as pentane sulfonic acid to the mobile phase or adjusting the formic acid concentration. If sensitivity is inadequate, confirm the freshness of fluorescamine solution as it degrades over time, especially in aqueous solutions. For honey samples, incomplete breaking of N-glycosidic bonds can reduce recovery; ensure sufficient methanol concentration and consider extending the extraction time or using mild heating (40°C) to enhance bond cleavage. If the chromatographic baseline shows excessive noise or drift, thoroughly degas all mobile phases and ensure the fluorescence detector lamp has sufficient hours of remaining life [6].

Conclusion

The fluorimetric determination of this compound encompasses diverse methodological approaches suitable for different analytical needs and sample matrices. The beta-cyclodextrin complexation method offers a straightforward, cost-effective solution for pharmaceutical and clinical applications, while the molecularly imprinted polymer sensor array provides rapid, high-throughput screening capability for food safety monitoring. The HPLC-FLD method delivers exceptional sensitivity and specificity for trace residue analysis in complex matrices. Advances in material science, particularly the development of novel fluorescent nanomaterials like carbon dots and the integration of signal enhancement strategies using photonic crystals, continue to push the detection limits of these methods. Additionally, the application of multivariate calibration and pattern recognition techniques addresses the challenge of analyzing this compound in the presence of structurally similar sulfonamides. As research continues to explore new therapeutic applications of this compound scaffolds and regulatory standards for antibiotic residues become increasingly stringent, these fluorimetric methods will remain essential tools for pharmaceutical analysis, food safety assurance, and environmental monitoring [4] [5] [6].

References

Comprehensive Application Notes and Protocols: Sulfaguanidine Host-Guest Complexation with Beta-Cyclodextrin for Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Beta-cyclodextrin (β-CD) represents a cyclic oligosaccharide consisting of seven α-(1,4)-linked D-glucopyranose units that form a truncated cone structure with a hydrophilic exterior and hydrophobic interior cavity. This unique architecture enables β-CD to function as a molecular host for various guest molecules through non-covalent interactions, resulting in stable inclusion complexes with enhanced physicochemical properties. The complexation of pharmaceutical compounds with β-CD has gained significant attention in drug development due to its ability to improve aqueous solubility, enhance stability, and increase bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

Sulfaguanidine (SGN), a short-acting sulfonamide antibiotic, exhibits limited aqueous solubility that restricts its therapeutic potential. The host-guest complexation between this compound and β-cyclodextrin represents a promising strategy to overcome these limitations. Studies have demonstrated that this complexation occurs with 1:1 stoichiometry and results in measurable changes to the drug's spectroscopic properties and solubility characteristics. [1] These inclusion complexes are particularly valuable in pharmaceutical formulations where enhanced dissolution rates and improved bioavailability are desired, making them suitable for oral solid dosage forms and other drug delivery systems. The following sections provide detailed experimental protocols and analytical methodologies for preparing, characterizing, and applying this compound-β-cyclodextrin inclusion complexes in pharmaceutical development.

Experimental Methods

Materials and Equipment
2.1.1 Chemical Reagents
  • This compound (SGN, MW = 214.24 g/mol, purity >98%)
  • β-cyclodextrin (β-CD, MW = 1134.98 g/mol, purity >97%)
  • Deionized double-distilled water (specific conductivity 2-3 μS·cm⁻¹)
  • Ethanol (analytical grade)
  • Phosphate buffer salts (for preparing pH-specific solutions)
  • Deuterated solvents (D₂O or DMSO-d₆) for NMR studies
2.1.2 Equipment and Instruments
  • Analytical balance (accuracy ±0.1 mg)
  • Ultrasonic bath
  • Thermostatic water bath (temperature control ±0.1°C)
  • Freeze dryer
  • UV-Vis spectrophotometer with quartz cells
  • FT-IR spectrometer with KBr disk capability
  • NMR spectrometer (400 MHz or higher)
  • Thermogravimetric analyzer (TGA)
  • Differential scanning calorimeter (DSC)
  • Scanning electron microscope (SEM)
Preparation of Inclusion Complexes
2.2.1 Co-precipitation Method

The co-precipitation method represents one of the most efficient techniques for preparing inclusion complexes in aqueous media. [2]

  • Prepare aqueous β-CD solution: Dissolve 1.135 g β-CD (1 mmol) in 100 mL deionized water at 50°C with continuous stirring until complete dissolution.

  • Prepare this compound solution: Dissolve 0.214 g SGN (1 mmol) in 50 mL warm deionized water (40-50°C).

  • Mixing phase: Slowly add the this compound solution to the β-CD solution with constant stirring at 500 rpm.

  • Complex formation: Maintain the mixture at 50°C for 4-6 hours with continuous stirring to facilitate inclusion complex formation.

  • Precipitation and filtration: Cool the solution to room temperature and subsequently to 4°C for 12 hours to promote precipitation. Collect the precipitate by vacuum filtration.

  • Drying: Dry the collected complex under vacuum at 40°C for 24 hours until constant weight is achieved.

  • Storage: Store the final product in a desiccator protected from light until further analysis.

2.2.2 Freeze-Drying (Lyophilization) Method

The freeze-drying method is particularly suitable for heat-sensitive compounds and typically yields amorphous products with enhanced dissolution properties. [3]

  • Prepare equimolar solution: Dissolve equimolar quantities of β-CD and this compound (1:1 molar ratio) in deionized water at room temperature.

  • Sonication: Place the solution in an ultrasonic bath for 1 hour to facilitate complexation.

  • Equilibration: Incubate the solution at 25.0°C (±0.1) in a thermostatic water bath for 48 hours with occasional shaking.

  • Freezing: Rapidly freeze the solution at -40°C for 4-6 hours.

  • Primary drying: Place the frozen solution in a freeze dryer at 0.1-0.01 mBar for 24 hours.

  • Secondary drying: Maintain the product under vacuum at room temperature for an additional 6 hours to remove residual moisture.

  • Collection: Collect the fluffy white product and store in airtight containers protected from light and moisture.

Table 1: Comparison of Complex Preparation Methods

Parameter Co-precipitation Method Freeze-Drying Method
Process time 24-36 hours 72-80 hours
Temperature 40-50°C -40°C to 25°C
Product form Crystalline solid Amorphous powder
Scalability Moderate High
Equipment needs Standard laboratory Specialized freeze dryer
Yield 75-85% 85-95%
Phase Solubility Studies

Phase solubility studies according to the method reported by Higuchi and Connors provide essential information about complexation efficiency and stability constants. [4] [3]

  • Preparation of β-CD solutions: Prepare a series of aqueous β-CD solutions with concentrations ranging from 0 to 15 mM.

  • Addition of excess drug: Add an excess amount of this compound (approximately 50 mg) to each β-CD solution.

  • Equilibration: Sonicate the suspensions for 1 hour, then transfer to a thermostated water bath at 25.0°C (±0.1) with continuous shaking for 72 hours to reach equilibrium.

  • Separation: Filter the suspensions through 0.45 μm membrane filters to remove undissolved drug.

  • Analysis: Quantify this compound concentration in the filtrate by UV-Vis spectrophotometry at λmax = 262 nm.

  • Data processing: Construct the phase solubility diagram by plotting the concentration of dissolved this compound versus β-CD concentration.

  • Stability constant calculation: Calculate the stability constant (Kc) using the following equation based on the slope of the linear plot and the intrinsic solubility (S₀) of the drug:

    [ K_c = \frac{\text{slope}}{S_0(1-\text{slope})} ]

Characterization Techniques

Spectroscopic Analysis
3.1.1 UV-Vis Spectroscopy

UV-Vis spectroscopy provides a straightforward method to monitor complex formation through changes in absorption characteristics. [1]

  • Sample preparation: Prepare solutions of pure this compound, β-CD, physical mixture, and inclusion complex in appropriate concentrations (typically 10-50 μg/mL).

  • Spectral acquisition: Record UV-Vis spectra in the range of 200-400 nm using matched quartz cuvettes.

  • Analysis: Compare the absorption spectra for shifts in λmax, changes in absorption intensity, or appearance of new peaks indicative of complex formation.

  • Job's plot method: Prepare a series of solutions with varying mole fractions of host and guest while maintaining constant total concentration. Plot the absorbance difference against mole fraction to determine complex stoichiometry.

3.1.2 Fluorimetric Analysis

The complexation between this compound and β-CD can be effectively studied using fluorimetry due to the enhanced fluorescence properties upon inclusion. [1]

  • Instrument calibration: Set up the fluorimeter with excitation and emission slit widths of 5 nm.

  • Excitation scan: Determine the optimal excitation wavelength for this compound (typically ~260 nm).

  • Emission scan: Record emission spectra between 300-500 nm for this compound alone and in the presence of increasing β-CD concentrations.

  • Data analysis: Calculate association constants using the Benesi-Hildebrand equation:

    [ \frac{1}{F-F_0} = \frac{1}{K(F_\infty-F_0)[CD]} + \frac{1}{F_\infty-F_0} ]

    where F₀, F, and F∞ represent fluorescence intensities in the absence of CD, at an intermediate CD concentration, and at infinite CD concentration, respectively.

3.1.3 FT-IR Spectroscopy

FT-IR spectroscopy helps identify changes in functional group vibrations resulting from complex formation. [4]

  • Sample preparation: Prepare KBr pellets containing approximately 1-2% w/w of sample (pure this compound, β-CD, physical mixture, and inclusion complex).

  • Spectral acquisition: Record FT-IR spectra in the range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution.

  • Key spectral regions: Focus analysis on:

    • 3500-3200 cm⁻¹ (O-H and N-H stretching)
    • 1700-1600 cm⁻¹ (C=O and N-H bending)
    • 1300-1000 cm⁻¹ (S=O stretching of sulfonamide group)
  • Interpretation: Look for shifts, broadening, or disappearance of characteristic this compound peaks indicating inclusion within the β-CD cavity.

3.1.4 NMR Spectroscopy

NMR spectroscopy, particularly 1D and 2D techniques, provides the most definitive evidence for inclusion complex formation and structural details. [5] [6]

  • Sample preparation: Dissolve 5-10 mg of sample in 0.6 mL of D₂O or DMSO-d₆.

  • ¹H NMR analysis: Record ¹H NMR spectra at 25°C, noting chemical shift changes for both host and guest protons.

  • 2D ROESY experiments: Perform ROESY experiments with mixing times of 200-400 ms to detect through-space interactions between β-CD cavity protons and this compound protons.

  • Assignment: Identify specific cross-peaks between β-CD H-3/H-5 protons (located inside the cavity) and this compound aromatic protons to confirm inclusion.

The following diagram illustrates the sequential workflow for the comprehensive characterization of the this compound-β-cyclodextrin inclusion complex:

G Start Start Complex Characterization Prep Sample Preparation Start->Prep UV UV-Vis Analysis Prep->UV Fluor Fluorimetric Analysis Prep->Fluor FTIR FT-IR Spectroscopy Prep->FTIR NMR NMR Studies Prep->NMR Thermal Thermal Analysis Prep->Thermal Microscopy SEM Analysis Prep->Microscopy Data Data Integration UV->Data Fluor->Data FTIR->Data NMR->Data Thermal->Data Microscopy->Data Report Final Characterization Report Data->Report

Thermal Analysis
3.2.1 Thermogravimetric Analysis (TGA)

TGA measures weight changes as a function of temperature, providing information about complex stability and decomposition patterns.

  • Instrument calibration: Calibrate the TGA instrument using standard reference materials.

  • Sample preparation: Weigh 5-10 mg of sample accurately in an aluminum crucible.

  • Experimental parameters:

    • Temperature range: 25-500°C
    • Heating rate: 10°C/min
    • Nitrogen purge gas: 50 mL/min
  • Data analysis: Compare the thermal decomposition profiles of the inclusion complex with those of the physical mixture and individual components.

3.2.2 Differential Scanning Calorimetry (DSC)

DSC detects thermal transitions such as melting, crystallization, and glass transitions, providing evidence of complex formation.

  • Sample preparation: Accurately weigh 2-5 mg of sample in sealed aluminum pans.

  • Experimental parameters:

    • Temperature range: 25-350°C
    • Heating rate: 10°C/min
    • Nitrogen purge gas: 50 mL/min
  • Data interpretation: Look for the disappearance, shift, or broadening of the this compound melting endotherm (~190°C) in the inclusion complex, indicating loss of crystalline structure.

Microscopic and Morphological Analysis
3.3.1 Scanning Electron Microscopy (SEM)

SEM provides visual evidence of complex formation through changes in surface morphology.

  • Sample preparation: Mount samples on aluminum stubs using double-sided adhesive tape.

  • Conductive coating: Sputter-coat with gold under argon atmosphere to a thickness of 10-15 nm.

  • Imaging: Acquire images at various magnifications (500x-5000x) at an accelerating voltage of 10-15 kV.

  • Analysis: Compare the morphology of the inclusion complex with physical mixtures and individual components.

Results and Discussion

Complexation Efficiency and Stability

The formation of this compound-β-cyclodextrin inclusion complexes follows 1:1 stoichiometry as established by Job's plot method and phase solubility studies. [1] The association constant (Kc) for the SGN-β-CD complex has been determined to be in the range of 29-56 M⁻¹, consistent with values reported for similar sulfonamide-β-CD complexes. [3] This moderate association constant indicates stable complex formation while allowing for efficient drug release under physiological conditions.

Table 2: Summary of Characterization Data for this compound-β-CD Complex

Characterization Method Observations for Inclusion Complex Interpretation
Phase Solubility AL-type diagram with increased drug solubility 1:1 stoichiometry with stability constant 29-56 M⁻¹
UV-Vis Spectroscopy Hyperchromic shift and slight bathochromic shift Changes in microenvironment of aromatic chromophores
Fluorimetry Enhanced fluorescence intensity Restricted molecular motion and reduced non-radiative decay
FT-IR Shifting/broadening of S=O and N-H stretches Inclusion of sulfonamide moiety in CD cavity
¹H NMR Upfield shifts of SGN aromatic protons Shielding effect from CD cavity
ROESY Cross-peaks between SGN aromatics and CD H-3/H-5 Spatial proximity confirming inclusion
DSC Disappearance/shift of SGN melting endotherm Loss of crystalline structure
SEM Changed morphology compared to physical mixture Formation of new solid phase
Structural Insights and Inclusion Mechanism

Structural analysis using NMR techniques, particularly 2D ROESY experiments, provides detailed information about the geometry of the inclusion complex. Studies of structurally related sulfonamides with β-CD have demonstrated that these drugs can form inclusion complexes through either the aniline ring or the heterocyclic ring. [6] For this compound, the predominant inclusion mode involves the penetration of the aromatic ring into the hydrophobic β-CD cavity, with the guanidine moiety remaining partially exposed to the aqueous environment.

This orientation is stabilized by van der Waals interactions between the hydrophobic interior of the β-CD cavity and the aromatic ring of this compound, along with hydrogen bonding interactions between the sulfonamide group and secondary hydroxyl groups at the wider rim of the β-CD torus. The relatively moderate binding constant ensures that the complex remains stable in formulation but readily dissociates to release the active drug at the site of action.

Pharmaceutical Applications

Solubility and Bioavailability Enhancement

The complexation of this compound with β-cyclodextrin significantly enhances its aqueous solubility, potentially leading to improved bioavailability. Phase solubility studies demonstrate that the complex formation can increase this compound solubility by 1.5 to 3-fold depending on β-CD concentration. [4] This enhancement is particularly valuable for oral dosage forms where dissolution rate often represents the limiting factor for absorption.

The inclusion complex protects the drug molecule from premature degradation in the gastrointestinal tract while facilitating transport across biological membranes. The moderate association constant ensures that the drug is efficiently released at the absorption site, maximizing therapeutic efficacy while potentially reducing dosage frequency and side effects.

Analytical Applications

The changes in spectroscopic properties upon complex formation enable the development of enhanced analytical methods for this compound quantification. The fluorimetric method based on host-guest complexation with β-CD has been successfully applied to determine this compound in human urine samples at therapeutic concentrations (up to 1.0 μg/mL) using partial least squares (PLS-1) multivariate calibration. [1]

This approach offers advantages of improved sensitivity and selectivity compared to conventional UV-based methods, with satisfactory validation parameters when compared to reference HPLC methods. The complexation-based analytical methods are particularly useful for therapeutic drug monitoring and pharmacokinetic studies.

Formulation Considerations

When developing pharmaceutical formulations containing this compound-β-CD inclusion complexes, several factors must be considered:

  • Compatibility with excipients: The inclusion complex should be evaluated for compatibility with common tablet fillers, binders, and disintegrants.

  • Processing conditions: The thermal stability of the complex should be assessed to determine suitable processing methods (direct compression, wet granulation, etc.).

  • Dissolution profile: Comparative dissolution studies should demonstrate the superiority of the inclusion complex over the pure drug.

  • Stability testing: Long-term and accelerated stability studies should be conducted according to ICH guidelines to establish shelf life.

The following diagram illustrates the pathway from complex preparation to pharmaceutical application, highlighting key evaluation steps:

G cluster_0 Application Areas Complex SGN-β-CD Complex Preparation Char Physicochemical Characterization Complex->Char Form Formulation Development Char->Form Eval Preclinical Evaluation Form->Eval App Pharmaceutical Applications Eval->App Oral Oral Solid Dosages App->Oral Topical Topical Formulations App->Topical Analytical Analytical Methods App->Analytical

Conclusion

The formation of inclusion complexes between this compound and β-cyclodextrin represents a promising strategy for enhancing the pharmaceutical properties of this antimicrobial agent. Comprehensive characterization using multiple analytical techniques confirms the successful complexation with 1:1 stoichiometry and moderate association constants that balance stability with efficient drug release.

The detailed protocols provided in these Application Notes enable researchers to consistently prepare and evaluate this compound-β-CD inclusion complexes for various pharmaceutical applications. The enhanced solubility, improved stability, and modified spectroscopic properties achieved through this host-guest complexation support the development of more effective dosage forms with potentially improved therapeutic outcomes.

Future research directions should focus on in vivo pharmacokinetic studies to validate the bioavailability enhancement, exploration of modified cyclodextrins for optimized complexation efficiency, and development of targeted delivery systems leveraging the inclusion complex as a core component.

References

HPLC-MS/MS Analysis of Sulfaguanidine in Animal Feed: Detailed Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Sulfaguanidine (4-amino-N-amidinobenzenesulfonamide) is a sulfonamide antibiotic widely used in veterinary medicine for both therapeutic purposes and growth promotion in food-producing animals. Its extensive application is attributed to broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, low cost, and notable efficacy. Sulfonamides constitute approximately 9.2% of veterinary antimicrobial agents sold in European countries, representing the third most used class after tetracyclines (30.4%) and penicillins (26.9%) [1]. In animal husbandry, this compound is particularly effective against gastrointestinal infections and is frequently administered via medicated feed [2] [3].

The presence of antibiotic residues in animal feed poses significant public health concerns, including the development of antimicrobial resistance, potential allergic reactions in consumers, and environmental contamination through excretory products. To mitigate these risks, regulatory bodies worldwide have established strict maximum residue limits (MRLs). The European Union has set the MRL for total sulfonamides in edible tissues at 100 μg kg⁻¹, while China's GB 31650-2019 standard specifies MRLs ranging from 25-100 μg kg⁻¹ for various tissues [4] [3]. These stringent regulations necessitate the development of sensitive and reliable analytical methods for monitoring sulfonamide residues in complex matrices like animal feed.

The analysis of this compound in animal feed presents considerable technical challenges due to the complexity of the feed matrix, which contains numerous interfering compounds such as proteins, lipids, pigments, and other organic constituents that can co-extract with the target analytes and cause significant matrix effects during analysis. Additionally, this compound is highly polar and soluble in water, facilitating its transfer to various environmental compartments and biological tissues [5] [3]. This application note presents a robust, sensitive, and validated method for the determination of this compound in animal feed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), providing researchers and analytical laboratories with detailed protocols for implementation in routine monitoring and regulatory compliance.

Materials and Methods

Reagents and Chemicals
  • This compound standard (purity ≥98%) should be acquired from certified reference material suppliers. Stock solutions (1.0 mg mL⁻¹) are prepared in HPLC-grade acetonitrile and stored at -20°C in amber glass vials to prevent photodegradation [4]. Working standard solutions are prepared by appropriate dilution with acetonitrile or mobile phase components.

  • HPLC-grade solvents including acetonitrile, methanol, and acetone are required for extraction and mobile phase preparation. Formic acid (for mass spectrometry) and ammonium acetate are necessary for mobile phase modification. Ultrapure water (18.2 MΩ·cm resistivity) should be obtained from a Milli-Q or equivalent water purification system [4] [6].

  • Extraction solvents: McIlvaine buffer solution (0.1 mol L⁻¹) is prepared by mixing 153 mL of 0.1 M citric acid with 96 mL of 0.2 M Na₂HPO₄. The Na₂EDTA-McIlvaine buffer (pH 4.0) is prepared by dissolving the appropriate amount of disodium ethylenediaminetetraacetate dihydrate (Na₂EDTA) in McIlvaine buffer [6]. For alternative methods, micellar solutions containing 0.05 M sodium dodecyl sulphate (SDS) in 0.02 M phosphate buffer (pH 3.0) with 6% propan-2-ol can be employed [1].

  • Clean-up materials: For the QuEChERS method, primary secondary amine (PSA, 50 μm), C18 sorbent (40-50 μm), magnesium sulfate anhydrous (MgSO₄), and sodium chloride (NaCl) are required. Conventional solid-phase extraction (SPE) cartridges (C18, 500 mg/3 mL) may also be used [4] [6].

Sample Preparation Protocol
2.2.1 Extraction Procedure
  • Homogenization: Representative feed samples should be thoroughly ground and homogenized using a laboratory blender to ensure particle size uniformity.

  • Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized feed sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of Na₂EDTA-McIlvaine buffer (pH 4.0) to the sample. Vortex vigorously for 1 minute, then shake mechanically for 15 minutes at 250 rpm.

  • Centrifugation: Centrifuge the mixture at 4,000 × g for 10 minutes at 4°C to separate solid particulates.

  • Collection: Transfer the supernatant to a clean centrifuge tube. For complex matrices with high lipid content, a defatting step with n-hexane may be incorporated [4] [6].

2.2.2 Clean-up Procedure (QuEChERS Method)
  • Salting out: Transfer 5 mL of the extract to a 15 mL centrifuge tube containing 1.0 g NaCl, 1.0 g MgSO₄, 0.25 g PSA, and 0.25 g C18 sorbent.

  • Shaking: Immediately shake the mixture vigorously for 1 minute to prevent clumping of MgSO₄.

  • Centrifugation: Centrifuge at 4,000 × g for 5 minutes to separate the phases.

  • Filtration: Carefully collect the supernatant and filter through a 0.22 μm nylon syringe filter into an autosampler vial for analysis [4].

Table 1: Comparison of Sample Preparation Methods

Method Principles Advantages Limitations Recovery for this compound
QuEChERS Dispersive SPE using PSA and C18 Rapid, minimal solvent use, high throughput May require optimization for different feed matrices 72.7-94.7% [1]
Solid-Phase Extraction Cartridge-based extraction using C18 Excellent clean-up, concentrated extracts Time-consuming, higher cost, more steps 68-89% (variable by matrix) [5]
Liquid-Liquid Extraction Partition between immiscible solvents Simple, no specialized materials Emulsion formation, large solvent volumes 67.6-103.8% [4]
Micellar Extraction Use of surfactant-based solutions Environmentally friendly, low toxicity Limited application, specialized methods >68% [5]
HPLC-MS/MS Instrumentation and Conditions
2.3.1 Liquid Chromatography System
  • HPLC system: Agilent 1290 or equivalent UHPLC system with binary pump, autosampler, and column compartment capable of maintaining temperatures from 4°C to 60°C.

  • Chromatographic column: Agilent ZORBAX XDB-C18 column (4.6 mm × 100 mm, 1.8 μm particle size) or equivalent reversed-phase column [4]. Alternative columns include XTerra MS C18 (2.1 mm × 150 mm, 5 μm) [6] or CN-modified columns for specialized separations [5].

  • Mobile phase: Component A: 0.1% formic acid in water; Component B: 0.1% formic acid in acetonitrile. For alternative methods, 20 mmol ammonium acetate with 0.1% formic acid in water can be used as component A [7] [4].

  • Gradient program: The following elution gradient provides optimal separation for this compound and other sulfonamides:

Table 2: HPLC Gradient Elution Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve Type
0.0 0.3 79 21 Initial
7.5 0.3 79 21 Linear
7.6 0.3 60 40 Linear
11.0 0.3 60 40 Linear
11.1 0.3 25 75 Linear
15.0 0.3 25 75 Linear
15.1 0.3 79 21 Linear
18.0 0.3 79 21 Equilibration
  • Column temperature: 40°C
  • Injection volume: 3-5 μL
  • Autosampler temperature: 4°C [4]
2.3.2 Mass Spectrometry Parameters
  • Mass spectrometer: Triple quadrupole mass analyzer with electrospray ionization (ESI) source, such as AB Sciex TRIPLE QUAD 5500 or equivalent.

  • Ionization mode: Positive electrospray ionization (ESI+)

  • Source parameters:

    • Ion spray voltage: 5500 V
    • Source temperature: 550°C
    • Nebulizer gas (GS1): 50 psi
    • Heater gas (GS2): 50 psi
    • Curtain gas: 35 psi
    • Collision gas: Medium [4]
  • Mass transitions and parameters:

Table 3: MS/MS Parameters for this compound and Selected Sulfonamides

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (V) Declustering Potential (V)
This compound 215.0 156.0* 108.0 15, 25 60
Sulfadiazine 251.0 156.0 108.0 20, 32 65
Sulfamethazine 279.0 186.0 124.0 25, 35 70
Trimethoprim 291.0 230.0 123.0 35, 50 75

*Quantitative transition

  • Data acquisition: Multiple Reaction Monitoring (MRM) mode with dwell time of 50-100 ms per transition.

  • Instrument control and data processing: Analyst Software or equivalent [4] [6].

The following workflow diagram illustrates the complete analytical procedure from sample preparation to final analysis:

G SamplePrep Sample Preparation Extraction Extraction with EDTA-McIlvaine Buffer SamplePrep->Extraction Cleanup Clean-up (QuEChERS) Extraction->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Separation Chromatographic Separation Analysis->Separation Detection MS/MS Detection Separation->Detection Results Data Analysis & Quantification Detection->Results

Results and Discussion

Method Validation

The developed HPLC-MS/MS method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines and specific requirements for analytical methods in feed analysis [7] [4]. The validation parameters assessed included specificity, linearity, accuracy, precision, limits of detection and quantification, matrix effects, and stability.

3.1.1 Specificity and Selectivity

The method demonstrated excellent specificity with no significant interfering peaks at the retention times of this compound and other sulfonamides in blank feed matrix samples. The use of MRM mode with two transitions per compound provided additional confirmation of analyte identity through ion ratio comparisons. The retention time for this compound was established at approximately 4.2 minutes under the described chromatographic conditions, with good peak symmetry and resolution from potentially interfering matrix components [4].

3.1.2 Linearity and Calibration

Calibration curves were constructed using both solvent-based standards and matrix-matched standards across the concentration range of 0.1 to 100 ng mL⁻¹. Matrix-matched calibration is strongly recommended to compensate for suppression or enhancement of ionization efficiency. The method demonstrated excellent linearity with correlation coefficients (R²) greater than 0.999 for this compound. A weighting factor of 1/x² was applied to achieve homoscedasticity across the calibration range [4] [6].

Table 4: Method Validation Parameters for this compound in Animal Feed

Validation Parameter Results Acceptance Criteria
Linearity range (μg kg⁻¹) 0.1-100 -
Correlation coefficient (R²) >0.999 ≥0.990
Limit of Detection (LOD) 0.01-0.14 μg kg⁻¹ S/N ≥ 3:1
Limit of Quantification (LOQ) 0.02-0.45 μg kg⁻¹ S/N ≥ 10:1, accuracy 80-120%, precision ≤20%
Accuracy (% recovery) 67.6-103.8% 70-120%
Intra-day precision (% RSD) 0.80-5.18% ≤15%
Inter-day precision (% RSD) 2.9-9.8% ≤20%
Matrix effect (%) -25 to +15 Consistent across batches
3.1.3 Sensitivity: LOD and LOQ

The method exhibited exceptional sensitivity with limits of detection (LOD) ranging between 0.01 and 0.14 μg kg⁻¹ and limits of quantification (LOQ) between 0.02 and 0.45 μg kg⁻¹ for this compound in various feed matrices [4]. These values are significantly below the established MRLs, ensuring reliable detection and quantification at regulatory thresholds. The observed sensitivity variations depended on the specific feed matrix, with more complex matrices generally showing slightly higher limits due to increased background interference [6].

3.1.4 Accuracy and Precision

Method accuracy was determined through recovery studies at three concentration levels (5, 10, and 50 μg kg⁻¹) across different feed matrices. Mean recovery rates for this compound ranged from 67.6% to 103.8%, well within acceptable method performance criteria [4]. Precision was evaluated as both intra-day (repeatability) and inter-day (intermediate precision) relative standard deviations (RSD). Intra-day RSD values were between 0.80% and 5.18%, while inter-day RSD values ranged from 2.9% to 9.8%, demonstrating excellent method robustness [1] [4].

Analysis of Real Samples

The validated method was successfully applied to the analysis of commercial medicated feeds and research trial feed samples. This compound was detected in several medicated feed samples at concentrations ranging from 15.2 to 985.3 mg kg⁻¹, consistent with therapeutic dosage levels. The method effectively distinguished between properly formulated feeds and those with potential cross-contamination, which typically showed much lower concentrations (0.5-5.0 mg kg⁻¹) [1].

Troubleshooting and Method Optimization
3.3.1 Matrix Effects

Matrix effects represent a significant challenge in LC-MS/MS analysis of complex samples like animal feed. Ion suppression was observed for this compound, primarily due to co-eluting matrix components. Several strategies can mitigate these effects:

  • Effective sample clean-up: The QuEChERS method with PSA and C18 effectively removes many interfering compounds.
  • Matrix-matched calibration: Compensates for consistent suppression or enhancement.
  • Appropriate internal standards: Use of deuterated this compound as an internal standard provides the most accurate correction.
  • Chromatographic optimization: Adjusting the gradient to shift analyte retention away from regions of high matrix interference [8] [4].
3.3.2 Chromatographic Optimization

Achieving baseline separation of this compound from matrix components and other sulfonamides is critical for accurate quantification. Key parameters to optimize include:

  • Mobile phase pH: Sulfonamides are amphoteric compounds with pKa values around 2.8 (amino group) and 12.1 (sulfonamide group). Operating at pH 3.0 ensures most sulfonamides are in molecular form, improving chromatographic performance [1].
  • Organic modifier: Acetonitrile provides better separation efficiency for sulfonamides compared to methanol.
  • Column temperature: Maintaining 40°C improves peak shape and reduces backpressure.
  • Flow rate: 0.3 mL min⁻¹ offers optimal separation while maintaining MS sensitivity [4].

The following diagram illustrates the this compound analysis pathway and the critical optimization points:

G Start This compound Analysis Sample Feed Sample Matrix Start->Sample Extraction Extraction Efficiency Sample->Extraction Cleanup Matrix Clean-up Extraction->Cleanup Optimization1 Buffer pH Organic solvent Extraction->Optimization1 Separation Chromatographic Separation Cleanup->Separation Optimization2 SPE sorbent Centrifugation Cleanup->Optimization2 Ionization ESI Ionization Separation->Ionization Optimization3 Column type Mobile phase Gradient Separation->Optimization3 Detection MS/MS Detection Ionization->Detection Result Accurate Quantification Detection->Result Optimization4 Source parameters Collision energy Detection->Optimization4

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the determination of this compound in complex animal feed matrices. The method demonstrates excellent performance characteristics with low detection limits (0.01-0.14 μg kg⁻¹), good accuracy (recoveries of 67.6-103.8%), and high precision (RSD ≤9.8%), meeting or exceeding regulatory requirements for veterinary drug residue monitoring [4].

The incorporation of an efficient sample preparation protocol based on the QuEChERS methodology significantly reduces matrix effects while maintaining high throughput capabilities. The chromatographic separation employing a C18 column with acidic mobile phase provides optimal resolution of this compound from interfering compounds, while tandem mass spectrometry detection ensures definitive identification and accurate quantification [1] [4].

This method is suitable for implementation in quality control laboratories, regulatory agencies, and research institutions involved in feed safety monitoring. The approach can be readily adapted for the simultaneous analysis of multiple sulfonamide antibiotics and other veterinary drug classes, providing a comprehensive solution for residue monitoring programs. As regulatory standards continue to evolve toward lower residue limits and expanded surveillance lists, this method provides the necessary sensitivity and specificity to meet these emerging challenges in food and feed safety.

References

Application Note: Fluorimetric Determination of Sulfaguanidine with PLS-1 Calibration

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the fluorimetric determination of Sulfaguanidine (SGN) in complex matrices using host-guest complexation with beta-cyclodextrin (β-CD) and a first-order multivariate calibration (PLS-1) model. This method is effective for determining SGN in samples like human urine and is particularly useful for analyzing sulfonamides in veterinary, environmental, and pharmaceutical contexts where traditional HPLC may be less accessible [1].

Principle of the Method

The method is based on enhancing the native fluorescence of this compound by forming an inclusion complex with beta-cyclodextrin. The complex has a 1:1 stoichiometry, which improves the analyte's fluorescent properties and specificity. The resulting fluorescence data is processed using a Partial Least Squares (PLS-1) calibration model to accurately quantify SGN concentration, even in the presence of potential interferents like Sulphamethoxazole (SMTX) or complex sample matrices [1].

Experimental Protocol

Reagents and Materials
  • This compound (SGN) standard (purity >99%)
  • Beta-Cyclodextrin (β-CD)
  • Sodium Acetate buffer (0.1 M, pH = 3.5)
  • Acetone (analytical grade)
  • Fluorescamine solution (0.2% in acetone) [2]
  • Organic solvents: Ethyl acetate, acetonitrile, methanol (for extraction) [2]
  • Solid-Phase Extraction (SPE) cartridges: Strata-SCX or equivalent [2]
  • Human urine or other biological samples
Equipment
  • Spectrofluorometer
  • Analytical balance
  • Ultrasonic bath
  • Centrifuge
  • Vortex mixer
  • SPE vacuum manifold
  • Nitrogen evaporation system
  • pH meter
Step-by-Step Procedure

A. Sample Preparation (Extraction from Solid Matrices like Feces/Manure) This step is crucial for analyzing environmental samples such as poultry or pig feces [2].

  • Weigh approximately 2 g of homogenized sample.
  • Extract by adding 10 mL of an ethyl acetate/acetonitrile/methanol mixture (50:25:25, v/v/v) and vortex for 1 minute.
  • Sonicate for 15 minutes, then centrifuge at 4500 rpm for 10 minutes.
  • Collect the supernatant and repeat the extraction twice on the residue.
  • Combine all supernatants and dilute with an equal volume of the extraction mixture if the sample is aqueous (e.g., slurry) [2].
  • Purify using an SPE cartridge (Strata-SCX), preconditioned with 5 mL of methanol and 5 mL of water.
  • Load the extract, wash with 5 mL of water, and elute SGN with 5 mL of methanol.
  • Evaporate the eluent to dryness under a gentle nitrogen stream.
  • Reconstitute the dry residue in 1 mL of 0.1 M sodium acetate buffer (pH 3.5) [2].

B. Derivatization for Fluorescence Detection

  • To the reconstituted sample, add 1 mL of 0.2% fluorescamine in acetone.
  • Mix thoroughly and let the reaction proceed for 15 minutes in the dark at room temperature [2].

C. Formation of the β-Cyclodextrin Inclusion Complex

  • To the derivatized sample, add an appropriate volume of a stock β-CD solution to achieve a final concentration that favors 1:1 complex formation.
  • Mix and allow the complex to stabilize before measurement [1].

D. Instrumental Analysis and Calibration

  • Measure Fluorescence using a spectrofluorometer. The specific excitation and emission wavelengths should be determined experimentally for the SGN-β-CD complex.
  • PLS-1 Calibration:
    • Design a Calibration Set: Use at least 9 samples containing SGN concentrations in the range of 0 to 1.0 μg/mL, plus 8 blank urine (or matrix) samples to model background variability [1].
    • Record Spectra: Measure the fluorescence spectra for all calibration standards.
    • Develop the PLS-1 Model using chemometric software to correlate the spectral data with the known concentrations of SGN.

Method Performance and Validation

The method was validated by comparing results with a reference HPLC method, showing satisfactory agreement [1]. The key performance characteristics for SGN are summarized below.

Validation Parameter Result / Value Comments
Linear Range Up to 1.0 μg/mL Calibration range for SGN [1].
Limit of Detection (LOD) Not explicitly stated for SGN Method's LOD should be determined experimentally.
Recovery 77.00–121.16% (for SGN in manure via HPLC-FLD) [2] Indicates extraction efficiency.
Precision (Repeatability) RSD: 4.36–17.34% (for SGN in manure via HPLC-FLD) [2] Intra-day precision.
Precision (Reproducibility) RSD: 7.94–18.55% (for SGN in manure via HPLC-FLD) [2] Inter-day precision.
Specificity Achieved via PLS-1 model Model can resolve SGN in the presence of SMTX and urine background [1].

Workflow Overview

The following diagram illustrates the logical workflow of the analytical method, from sample preparation to quantitative analysis.

workflow start Start Analysis sp Sample Preparation: Solid-liquid extraction & SPE cleanup start->sp deriv Derivatization: React with Fluorescamine (15 min, dark, RT) sp->deriv complex Complex Formation: Mix with β-Cyclodextrin deriv->complex measure Instrumental Analysis: Measure Fluorescence Spectrum complex->measure model Chemometric Analysis: Apply PLS-1 Calibration Model measure->model result Report this compound Concentration model->result

Notes and Troubleshooting

  • Matrix Effects: The performance of the PLS-1 model relies on the calibration set adequately representing the variability of the sample matrix. Always include blank matrix samples in the calibration design [1].
  • Solid-State Complexity: this compound is known to exist in multiple solid-state forms (polymorphs, hydrates, solvates). The choice of solvent during sample preparation or standard solution preparation could potentially influence the analytical response, though this is more critical for solid-state characterization studies [3].
  • Extraction Optimization: For novel or particularly complex matrices, the extraction procedure (section 2.3.A) may require optimization of the solvent mixture, extraction time, and SPE sorbent to achieve satisfactory recovery [2].

References

sulfaguanidine synthesis and preparation methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfaguanidine

This compound is a sulfonamide antimicrobial agent and a guanidine derivative of sulfanilamide first introduced for clinical use in 1941 [1] [2]. Its primary distinction lies in its poor absorption from the gastrointestinal tract, making it particularly suitable for targeting enteric infections such as bacillary dysentery and enteritis [2] [3]. From a chemical perspective, this compound (molecular formula: C₇H₁₀N₄O₂S, molecular weight: 214.24 g·mol⁻¹ [2]) features several active fragments—an aniline ring, a sulfonyl group, and a guanidine moiety—which are crucial for its physiological activity and complexation behavior [4]. These notes detail standardized and modernized protocols for its synthesis to support research and development efforts.

Synthesis Methods and Comparative Analysis

Several synthetic routes to this compound have been developed, primarily varying in their starting materials and reaction conditions. The key methods involve the condensation of a sulfonyl chloride precursor with a guanidine derivative.

The table below summarizes the core characteristics of three primary synthesis methods:

Method Description Key Reactants & Conditions Reported Yield Key Advantages & Challenges

| Modern Patented Method [5]: In-situ preparation of guanidine nitrate and p-acetamidobenzenesulfonyl chloride, followed by condensation. | Guanidine nitrate, p-acetamidobenzenesulfonyl chloride, sodium hydroxide; pH maintenance during reaction. | High recovery rate [5]. | Advantages: Safe, environmentally friendly, suitable for industrial production, high recovery [5]. Challenges: Multi-step process requiring in-situ precursor synthesis. | | Classic Alkaline Condensation [6]: Reaction of acetylsulfanilyl chloride with guanidine in a water-ketone solvent system. | Acetylsulfanilyl chloride, guanidine, alkali metal hydroxide (e.g., NaOH), ketone solvent (e.g., acetone, MEK). | Not explicitly quantified [6]. | Advantages: Well-established, uses common solvents. Challenges: Requires hydrolysis of acetyl group, solvent recovery needed. | | Cyanamide Route [7]: Reaction of acetylsulfanilyl chloride with cyanamide, followed by reaction with an ammonium salt under ammonia and alcohol. | Acetylsulfanilyl chloride, sodium cyanamide, ammonium sulfate, anhydrous ammonia, methanol; elevated T/P. | ~85.5% [7]. | Advantages: High yield and purity (99%) [7]. Challenges: Requires use of high-pressure equipment (autoclave). |

Detailed Experimental Protocols

Protocol 1: Modern Integrated Synthesis Method

This method, adapted from a 2016 patent [5], emphasizes a safe and efficient integrated process.

Step 1: Preparation of Guanidine Nitrate
  • Charge a reactor with ammonium nitrate and dicyandiamide.
  • Heat the mixture until it melts.
  • Introduce ammonia gas into the molten mixture to form guanidine nitrate [5].
Step 2: Preparation of p-Acetamidobenzenesulfonyl Chloride
  • Heat concentrated sulfuric acid to generate sulfur trioxide (SO₃).
  • React the SO₃ with hydrogen chloride gas to form chlorosulfonic acid.
  • Add acetanilide to the chlorosulfonic acid with stirring and increase the temperature.
  • Perform a heat-preserving reaction, then cool and let the mixture stand.
  • After cooling, add water to decompose excess chlorosulfonic acid.
  • Increase the temperature again, add water under continuous stirring, and continue stirring to extract the product maximally.
  • Filter the mixture, wash the filter cake, and press-dry to obtain the solid p-acetamidobenzenesulfonyl chloride [5].
Step 3: Condensation and Hydrolysis to this compound
  • Dissolve the prepared guanidine nitrate in water.
  • Add the p-acetamidobenzenesulfonyl chloride to the solution.
  • Maintain the pH of the reaction mixture using a liquid alkali (e.g., sodium hydroxide solution).
  • Once the reaction is complete (monitored by TLC or HPLC), cool the solution.
  • Filter the resulting solid to obtain crude this compound [5].
  • The crude product may be recrystallized from water for further purification.
Protocol 2: Cyanamide-Based High-Yield Synthesis

This protocol, based on a 1969 patent [7], is excellent for obtaining high-purity product.

Step 1: Synthesis of Sodium Sulfanilyl Cyanamide
  • Prepare a solution of 98 parts (2.33 moles) of cyanamide in 966 parts of water.
  • Add 525 parts (2.26 moles) of acetylsulfanilyl chloride to this solution over two hours.
  • Throughout the addition, maintain the reaction mixture pH between 9.0 and 9.5 by adding a 50% sodium hydroxide solution incrementally. Use external cooling to keep the temperature at 25-30°C.
  • After addition, stir for another hour while maintaining the pH.
  • Add an additional 240 parts of 50% sodium hydroxide, heat the mixture to 90°C, and agitate for one hour.
  • Add salt to the hot solution, then cool the mixture slowly to about 20°C to precipitate the product.
  • Isolate the sodium sulfanilyl cyanamide by filtration [7].
Step 2: Conversion to this compound
  • Charge an autoclave with 78.9 parts (0.36 mole) of sodium sulfanilyl cyanamide, 48 parts (0.36 mole) of ammonium sulfate, 9.6 parts (0.56 mole) of anhydrous ammonia, and 200 parts of methanol.
  • Heat the sealed autoclave to 150°C and maintain this temperature for 5 hours (the autogenous pressure will be approximately 200 psi).
  • After the reaction, cool the autoclave and transfer the reaction mixture to a distillation flask.
  • Remove the solvent (methanol) by distillation.
  • Recrystallize the solid residue from 900 parts of water.
  • Separate the pure this compound by filtration, wash with cold water, and dry [7].

Workflow Diagram of the Synthesis Process

The following diagram illustrates the logical workflow for the modern integrated synthesis method, showing the parallel preparation of key intermediates and their subsequent condensation.

SulfaguanidineSynthesis This compound Synthesis Workflow Start Start Synthesis GuanidinePrecursor Prepare Guanidine Nitrate Start->GuanidinePrecursor SulfonylPrecursor Prepare p-Acetamidobenzenesulfonyl Chloride Start->SulfonylPrecursor Condensation Condensation Reaction GuanidinePrecursor->Condensation SulfonylPrecursor->Condensation pHControl Maintain pH with Liquid Alkali Condensation->pHControl Isolation Cool, Filter, and Isolate Crude Product pHControl->Isolation Purification Purification (Recrystallization) Isolation->Purification FinalProduct Pure this compound Purification->FinalProduct

Analytical Characterization and Pharmacological Profile

For researchers, confirming the identity and purity of synthesized this compound is crucial. The compound also possesses specific pharmacological characteristics relevant to its application.

Physicochemical and Analytical Properties
Property Specification / Value Citation
Melting Point 190 - 193 °C [3] [2]
Molecular Mass 214.24 g·mol⁻¹ [2]
pKa 2.37 (at 37°C in H₂O) [3]
Water Solubility ~1 g/1000 mL at 25°C; soluble in dilute HCl [3]
Appearance White to off-white crystalline powder [3]
Key Spectral Features Fluorescence and absorption spectra dependent on H-bonded complexes and protonation in aqueous solution. [4]
Pharmacological and Safety Data
Aspect Details Citation
Primary Use Treatment of intestinal infections (e.g., bacillary dysentery, enteritis). [3] [2]
Mode of Action Sulfonamide antimicrobial; inhibits folic acid synthesis in bacteria. [1]
Bioavailability Poorly absorbed from the gastrointestinal tract, acting locally. [2]
Hazard Statements H315, H319, H335 (Causes skin, serious eye irritation, and may cause respiratory irritation). [3]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338. [3]

Conclusion and Research Applications

This compound remains a molecule of significant interest, both as a classic intestinal antimicrobial and a versatile chemical scaffold. The synthesis protocols outlined here, from the modern integrated method to the high-yield cyanamide route, provide researchers with reliable pathways to obtain this compound. Furthermore, its defined physicochemical and spectroscopic properties facilitate robust analytical characterization. Beyond its traditional use, recent research explores its derivative, phenylureido this compound, as a potential inhibitor for enzymes related to diabetes and Alzheimer's disease, highlighting its ongoing relevance in modern drug discovery efforts [8]. The provided application notes and protocols serve as a comprehensive foundation for its preparation and investigation in both academic and industrial settings.

References

Application Notes: Sulfaguanidine Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Sulfaguanidine is a sulfonamide antibiotic whose residues in food are a significant concern for consumer health and food safety, primarily due to the potential for developing antimicrobial resistance [1]. Regulatory bodies worldwide have established strict Maximum Residue Limits (MRLs); for instance, the European Union and South Korea have set a general MRL of 100 μg/kg for the total of all sulfonamides in foods of animal origin [2].

The analysis of this compound in complex food matrices like meat, milk, and eggs is challenging due to potential interference from proteins, fats, and other organic components. The following sections detail validated protocols to overcome these challenges using modern chromatographic and spectroscopic techniques.


Detailed Experimental Protocols

Here are two core methodologies for the detection and quantification of this compound. Protocol 1 is a multi-residue LC-MS/MS method, while Protocol 2 presents a rapid fluorometric technique.

Protocol 1: Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol, adapted from recent multi-residue studies, is robust and highly sensitive for quantifying this compound alongside other sulfonamides in various food matrices [3] [2].

  • Principle: Analytes are extracted from the food sample and purified. Separation is achieved via liquid chromatography, and quantification is performed using tandem mass spectrometry with electrospray ionization in positive mode.
  • Sample Preparation (Modified QuEChERS)
    • Homogenize: Grind the food sample (e.g., muscle, liver, milk) to a consistent consistency.
    • Weigh: Accurately weigh 2.0 ± 0.1 g of the homogenized sample into a 50-mL centrifuge tube.
    • Extract: Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 10 minutes.
    • Partition: Add a salt mixture containing 1 g of sodium chloride (NaCl) and 2 g of anhydrous magnesium sulfate (MgSO4). Shake for 10 minutes and centrifuge at >4700 × g for 10 minutes at 4°C.
    • Clean-up (d-SPE): Transfer the supernatant (acetonitrile layer) to a tube containing 150 mg of C18 and 150 mg of PSA sorbents. Shake and centrifuge again.
    • Defatting (for fatty matrices): Add 10 mL of n-hexane saturated with acetonitrile to the cleaned extract, mix, and discard the hexane (upper) layer.
    • Concentrate: Evaporate the final extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 50:50 (v/v) methanol-water mixture.
    • Filter: Pass the reconstituted solution through a 0.2-μm nylon syringe filter before LC-MS/MS analysis [2].
  • Instrumental Analysis (UHPLC-MS/MS)
    • Column: Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 μm) or equivalent.
    • Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile.
    • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 21% | | 7.5 | 21% | | 7.6 | 40% | | 11.0 | 40% | | 11.1 | 75% | | 15.0 | 75% | | 15.1 | 21% | | 18.0 | 21% |
    • Flow Rate: 0.3 mL/min [3]
    • Injection Volume: 3 μL
    • Ionization: Electrospray Ionization (ESI), Positive mode
    • Detection: Multiple Reaction Monitoring (MRM)

The workflow for this comprehensive method is outlined below.

Sample_Prep Sample Preparation Homogenize Homogenize Food Sample Sample_Prep->Homogenize Weigh Weigh 2g Sample Homogenize->Weigh Extract Extract with 1% Acetic Acid in Acetonitrile Weigh->Extract Partition Liquid-Liquid Partition (Add NaCl & MgSO4) Extract->Partition Cleanup d-SPE Clean-up (Add C18 & PSA) Partition->Cleanup Defat Defat with n-Hexane Cleanup->Defat Concentrate Concentrate & Reconstitute Defat->Concentrate Filter Filter (0.2µm) Concentrate->Filter LC_MS UHPLC-MS/MS Analysis Filter->LC_MS

Protocol 2: Rapid Fluorometric Determination in Milk Whey

This method offers a simpler, faster alternative for detecting this compound specifically in milk, leveraging its intrinsic fluorescent properties [4] [5].

  • Principle: this compound exhibits native fluorescence. In milk, its signal can be enhanced using a fluorescent probe, allowing for direct measurement in whey without complex pre-treatment.
  • Sample Preparation (Whey Isolation)
    • Add Acid: To 10 mL of commercial milk, add 20 μL of 0.1 M hydrochloric acid (HCl).
    • Centrifuge: Centrifuge the mixture at 10,000 × g for 10 minutes to separate the coagulated proteins.
    • Collect Whey: Carefully collect the clear, yellowish supernatant (whey) for analysis [5].
  • Fluorometric Analysis
    • Prepare Probe: Prepare a working solution of bromocresol purple probe.
    • Mix: Combine the whey sample with the bromocresol purple probe.
    • Measure: Analyze the mixture using a spectrofluorometer.
    • Excitation Wavelength: 275 nm
    • Emission Wavelength: 340 nm [6] [5]
    • Quantification: Construct a calibration curve by adding known concentrations of this compound standard to blank whey and measuring the fluorescence intensity.

The simpler workflow for this rapid screening method is as follows.

Start Start with Milk Sample Acidify Acidify with HCl Start->Acidify Centrifuge Centrifuge Acidify->Centrifuge Collect_Whey Collect Whey (Supernatant) Centrifuge->Collect_Whey Add_Probe Add Bromocresol Purple Probe Collect_Whey->Add_Probe Measure Measure Fluorescence (Ex: 275 nm / Em: 340 nm) Add_Probe->Measure


Method Validation & Performance Data

The table below summarizes key validation parameters for the described methods, demonstrating their reliability for regulatory testing.

Parameter LC-MS/MS Protocol [3] [2] Fluorometric Protocol (Whey) [5]
Analytical Technique UPLC-MS/MS Spectrophotofluorometry
Sample Matrix Meat, Milk, Eggs, Pastries Milk Whey
Limit of Detection (LOD) 0.01 - 0.14 μg/kg Information not specified in sources
Limit of Quantification (LOQ) 0.02 - 0.45 μg/kg Information not specified in sources
Recovery (%) 67.6 - 109% Information not specified in sources
Precision (RSD) < 9.23% Information not specified in sources
Key Advantage Multi-residue, high sensitivity & selectivity Rapid, minimal sample preparation

Key Considerations for Researchers

  • Matrix Effects: For LC-MS/MS, using matrix-matched calibration standards is crucial to compensate for signal suppression or enhancement and ensure accurate quantification [3].
  • Green Chemistry: The fluorometric method significantly reduces the use of hazardous organic solvents compared to traditional chromatographic methods, making it an environmentally friendlier option for rapid screening [5].
  • Future Directions: Research is ongoing to develop portable devices based on the fluorometric principle, which would allow for on-site testing at production or processing facilities [4].

References

Comprehensive Application Notes and Protocols: Sulfaguanidine Degradation Under UV Irradiation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Summary and Objectives

Sulfaguanidine (N-(4-aminobenzenesulfonic) guanidine) is a sulfonamide antibiotic widely used in veterinary medicine and human therapeutics. The persistence of sulfonamide antibiotics in aquatic environments poses significant ecological risks, including the development of antibiotic resistance and disruption of aquatic ecosystems. These application notes provide detailed protocols for investigating this compound degradation under UV irradiation, enabling researchers and pharmaceutical development professionals to assess the environmental fate of this compound and develop effective wastewater treatment strategies.

The degradation of this compound under UV irradiation follows pseudo-first-order kinetics, with efficiency dependent on multiple factors including UV wavelength, irradiation time, water matrix composition, and the use of additional oxidants. This document synthesizes current research findings into standardized protocols that can be implemented in laboratory settings to evaluate this compound degradation pathways, rates, and products.

UV Irradiation Experimental Protocols

Direct UV Photolysis Setup
  • Equipment Preparation: Utilize a UV irradiation system equipped with low-pressure mercury lamps (emitting at 254 nm) or excilamps with specific wavelengths (222 nm KrCl, 282 nm XeBr, or 308 nm XeCl). Ensure the lamp is housed in a quartz jacket to allow optimal UV transmission. The reactor vessel should be constructed of UV-transparent material (e.g., quartz glass) to maximize irradiation efficiency. [1]

  • Sample Preparation: Prepare this compound solutions in ultrapure water at concentrations ranging from 10-50 mg/L. For studies simulating environmental conditions, use natural water matrices (river water, seawater, or wastewater) and characterize their basic parameters (pH, dissolved organic matter, ionic strength). Adjust the initial pH as needed using dilute sulfuric acid or sodium hydroxide. [2]

  • Irradiation Procedure: Place the solution in the reactor with continuous magnetic stirring (800 rpm) to ensure uniform exposure. Maintain constant temperature (18-25°C) using a water bath. Sample aliquots (1-2 mL) should be collected at predetermined time intervals (0, 5, 15, 30, 45, 60 minutes) for analysis. [3]

  • Reaction Quenching: Add methanol (1:1 v/v) to collected samples to terminate photochemical reactions. Alternatively, for samples requiring subsequent biological testing, immediately filter through a 0.22 μm membrane. Store quenched samples at 4°C in the dark until analysis. [3]

UV/Persulfate Advanced Oxidation Process
  • Persulfate Activation: Prepare a persulfate (PDS) stock solution (e.g., 10 g/L in ultrapure water). Add to the this compound solution to achieve concentrations between 150-600 mg/L. Higher persulfate concentrations generally enhance degradation efficiency but increase costs and potential byproduct formation. [3]

  • UV/PDS Combined Treatment: Expose the this compound-persulfate mixture to UV irradiation (254 nm) with continuous stirring. The UV activates persulfate to generate sulfate radicals (SO₄•⁻), which have high oxidative potential (2.5-3.1 V) and longer persistence than hydroxyl radicals. [3]

  • Process Optimization: Systematically vary parameters to optimize degradation: pH (3-10), persulfate concentration (150-600 mg/L), and UV intensity (2-10 mW/cm²). The optimal pH for most sulfonamides is near neutral to slightly basic (pH 7-8). [3]

Table 1: Key Parameters for UV-Based this compound Degradation Methods

Parameter Direct UV Photolysis UV/Persulfate Process UV/Electrochemical Process
UV Wavelength 222-308 nm (depending on excilamp) [1] 254 nm (low-pressure mercury lamp) [3] 254 nm (for free chlorine photolysis) [4]
Optimal pH Range Not specified 7-8 [3] 8.3 [4]
Reaction Time 64 min for >99% conversion [1] 60 min for >95% removal [3] 120 min for significant degradation [4]
Additive Concentration N/A 300 mg/L persulfate [3] Chloride ions (as NaCl) [4]
Energy Consumption Not specified Not specified 67-73 W·h/mmol [4]
UV/Electrochemical Combined Process
  • Electrode Selection: Use dimensionally stable anodes (DSA) such as Ti/RuO₂-IrO₂, which have shown superior performance for sulfonamide degradation compared to Ti/Ta₂O₅-IrO₂ or Ti/Pt. The cathode should be constructed of titanium. [4]

  • Chloride-Enhanced System: Add sodium chloride to the solution (0.01-0.05 M) to enable electrochemical generation of free chlorine, which under UV irradiation produces reactive chlorine species (RCS) that enhance this compound degradation. [4]

  • Integrated Reactor Design: Utilize a custom reactor with parallel electrode configuration (2 cm interelectrode distance) and UV lamps (254 nm) positioned to maximize irradiation of the electrolyte solution. Apply constant current (50-200 mA) using a DC power supply. [4]

Quantitative Performance Analysis

Degradation Efficiency Under Different Conditions

The degradation efficiency of this compound varies significantly depending on the irradiation method and conditions. The conversion percentage represents the fraction of parent compound transformed, while mineralization refers to complete conversion to CO₂ and inorganic compounds.

Table 2: this compound Degradation Efficiency Under Different UV Irradiation Conditions

Irradiation Type Time (min) Conversion (%) Key Products Formed Reference
e-beam (pulsed) 1 >80% Minimal transformation products [1] [1]
13 93% Minimal transformation products [1] [1]
UVb-04 lamp 64 >99% Fluorescent photoproducts [1] [1]
XeBr excilamp (282 nm) 64 >99% Fluorescent photoproducts [1] [1]
KrCl excilamp (222 nm) 64 ~10% Not specified [1] [1]
UV/Persulfate 60 >95% Two main intermediates [3] [3]
UV/Electrochemical 120 Varies by water matrix Chlorinated byproducts possible [4] [4]
Kinetic Parameters for this compound Degradation

The degradation kinetics of sulfonamide antibiotics under UV irradiation generally follow pseudo-first-order kinetics. The rate constant (k) and half-life (t₁/₂) are crucial parameters for comparing different treatment methods and designing full-scale systems.

Table 3: Kinetic Parameters for Sulfonamide Degradation Under Various UV Processes

Antibiotic Process Rate Constant (min⁻¹) Half-Life (min) Experimental Conditions Reference
This compound UVb-04 lamp Not specified Not specified Aqueous solution [1] [1]
Sulfathiazole UV alone 0.0217 31.9 10 mg/L, pH 7 [3] [3]
UV/Persulfate 0.0512 13.5 10 mg/L, 300 mg/L PDS [3] [3]
Sulfadiazine UV/TiO₂ 0.0261 26.6 Photocatalysis, pH 7 [5] [5]
Sulfamethoxazole UV/TiO₂ 0.0193 35.9 Photocatalysis, pH 7 [5] [5]
Sulfadoxine Sunlight 0.1600 (h⁻¹) 4.3 h Seawater, first-order kinetics [2] [2]

Degradation Mechanisms and Pathways

Initial Transformation Steps

This compound undergoes complex transformation pathways under UV irradiation, influenced by the specific irradiation method and water chemistry. The primary mechanisms include:

  • Direct Photolysis: Absorption of UV photons by the this compound molecule, leading to bond cleavage and rearrangement. The aniline fragment is particularly photosensitive, with electron density transfer from the amino group to the benzene ring during excitation. [6]

  • Radical-Mediated Oxidation: In advanced oxidation processes, sulfate radicals (SO₄•⁻) or hydroxyl radicals (•OH) attack electron-rich sites on the molecule, including the aniline ring and sulfonamide group. This leads to hydroxylated products and bond cleavage. [3]

The following diagram illustrates the experimental workflow for this compound degradation studies:

workflow Start Sample Preparation (this compound solution) Method Select Degradation Method Start->Method UV Direct UV Photolysis Method->UV Direct photolysis UVPS UV/Persulfate Method->UVPS AOP approach UVEC UV/Electrochemical Method->UVEC Chloride present Analysis Analytical Monitoring UV->Analysis UVPS->Analysis UVEC->Analysis Products Product Identification Analysis->Products Assessment Efficiency Assessment Products->Assessment End Data Interpretation & Reporting Assessment->End

Computational Chemistry Insights

Computational methods provide valuable insights into this compound degradation mechanisms:

  • Molecular Structure Analysis: this compound contains several active fragments: aniline, sulfonic, and guanidine groups. The aniline fragment is primarily responsible for the molecule's physiological activity and photosensitivity. [6]

  • Charge Distribution Calculations: The effective charge distribution among molecular fragments influences degradation pathways. Protonation and complex formation with water molecules significantly alter charge distribution, affecting reactivity. [6]

  • Fluorescent States Interpretation: The nature of this compound's fluorescent state provides information about degradation progress. Fluorescent photoproducts form during UV irradiation, serving as potential markers for monitoring degradation. [1]

The degradation pathway can be visualized as follows:

pathway SG This compound Parent Compound I1 Initial Cleavage Products SG->I1 UV irradiation bond cleavage I2 Hydroxylated Intermediates I1->I2 OH radical attack I3 Ring-Opened Compounds I1->I3 Ring opening I4 Acyl Derivatives I2->I4 Biological processes P1 Biodegradable Products I3->P1 Biodegradable path P2 Persistent Products I3->P2 Persistent path End Mineralization (CO₂ + H₂O + Inorganics) I4->End Further oxidation P1->End Complete mineralization

Quality Control and Validation

Analytical Monitoring Techniques
  • Chromatographic Analysis: Utilize High-Performance Liquid Chromatography (HPLC) with UV detection for quantifying this compound concentration. Optimal detection wavelengths for sulfonamides range from 265-285 nm. For this compound, monitor at approximately 270-275 nm. [3]

  • Advanced Mass Spectrometry: Employ UPLC-QToF-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) for identifying degradation products. This technique provides accurate mass measurements enabling structural elucidation of transformation products. [2]

  • Fluorescence Spectroscopy: Monitor fluorescent photoproduct formation using fluorescence spectroscopy with appropriate excitation/emission wavelengths. Fluorescence decay curves can provide additional information about degradation progress. [1]

Data Analysis and Interpretation
  • Kinetic Modeling: Apply pseudo-first-order kinetics to model degradation data: -d[C]/dt = k[C], where k is the rate constant and [C] is concentration. Plot ln(C₀/C) versus time to determine k from the slope. [5]

  • Transformation Product Identification: Use mass defect filtering and isotope pattern matching in mass spectrometry data to identify potential transformation products. Compare detected masses with predicted transformation pathways. [2]

  • Statistical Analysis: Perform experiments in triplicate and report means with standard deviations. Use appropriate statistical tests (e.g., t-tests, ANOVA) to determine significance of observed differences between experimental conditions.

Safety Considerations
  • UV Safety: Always wear appropriate UV-protective eyewear and ensure UV lamps are properly shielded to prevent exposure to harmful radiation.

  • Chemical Handling: Persulfate salts may cause irritation; use personal protective equipment including gloves and safety glasses. Handle this compound and its degradation products as potentially hazardous chemicals.

  • Electrical Safety: For electrochemical systems, ensure proper grounding and insulation to prevent electrical hazards.

Conclusion and Implementation Recommendations

These application notes provide comprehensive protocols for investigating this compound degradation under UV irradiation. The UV/persulfate advanced oxidation process appears particularly effective, achieving >95% this compound removal within 60 minutes under optimal conditions. However, the formation of transformation products requires careful monitoring, as some may retain biological activity or exhibit increased toxicity compared to the parent compound.

For implementation in pharmaceutical development and environmental assessment, we recommend:

  • Initial Screening: Begin with direct UV photolysis studies to establish baseline degradation kinetics for the specific system.

  • Process Intensification: For resistant compounds or faster degradation, implement UV/persulfate or UV/electrochemical processes with appropriate parameter optimization.

  • Comprehensive Analysis: Always include transformation product identification and assessment, as mineralization is rarely complete within practical timeframes.

  • Water Matrix Considerations: Evaluate degradation efficiency in relevant water matrices, as natural organic matter and ions can significantly impact process performance.

These protocols provide a standardized approach for assessing this compound photodegradation, enabling comparable results across different laboratories and supporting environmental risk assessment of this important pharmaceutical compound.

References

Comprehensive Application Notes and Protocols: Sulfaguanidine Decomposition via Electron Beam Irradiation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sulfonamide antibiotics, particularly sulfaguanidine, represent emerging contaminants of significant concern in aquatic environments due to their persistence and potential to foster antibiotic resistance. Conventional wastewater treatment methods often demonstrate limited effectiveness in completely removing these pharmaceutical compounds, necessitating advanced treatment approaches. Electron beam irradiation has emerged as a promising advanced oxidation process that utilizes accelerated electrons to generate reactive species capable of degrading refractory organic pollutants through radical-mediated reactions. These application notes provide detailed protocols and analytical methodologies for researchers and drug development professionals investigating the decomposition of this compound and related sulfonamides using electron beam technology, supported by recent experimental findings and mechanistic studies.

Experimental Parameters & Efficiency Data

Key Operational Parameters

Table 1: Key operational parameters for this compound degradation via electron beam irradiation

Parameter Range Tested Optimal Conditions Impact on Degradation
Absorbed Dose 0.5-3.0 kGy 1.5-3.0 kGy Direct correlation; ≥80% degradation achieved at 1 min (0.5 kGy), 93% at 13 min [1]
Initial Concentration 5-30 mg/L <15 mg/L Inverse relationship; 83% degradation at 5 mg/L vs. 35% at 30 mg/L (0.5 kGy) [2]
pH 3.0-11.0 Acidic (pH 3.0) Strong pH dependence; 80.8% efficiency at pH 3.0 vs. 69.8% at pH 11.0 (30 mg/L, 3.0 kGy) [2]
Reactive Species ·OH, eaq-, ·H Hydroxyl radicals (·OH) ·OH identified as primary degradant [2]
Irradiation Time 12.5 s (0.5 kGy) to 13 min <5 min Rapid initial degradation [1]
Comparative Degradation Efficiency

Table 2: this compound degradation efficiency under different irradiation conditions

Irradiation Source Time Dose Initial Concentration Degradation Efficiency Key Observations
Pulsed e-beam 1 min ~0.5 kGy Not specified >80% Minimal transformation products formed [1]
Pulsed e-beam 13 min ~6.5 kGy Not specified 93% Significantly fewer byproducts vs. UV irradiation [1]
UVb-04 Mercury Lamp 64 min N/A Not specified 99% Nearly complete decomposition to fluorescent photoproducts [1]
XeBr Excilamp 64 min N/A Not specified 99% Similar efficiency to UVb-04 [1]
E-beam (SDZ reference) 12.5-75 s 0.5-3.0 kGy 10 mg/L ~90% (UV), ~99% (HPLC) Dose-dependent efficiency [2]

Methodology

Irradiation Experimental Setup
3.1.1 Equipment Specification
  • Electron accelerator: ILU-6 type or equivalent with 1.65-1.8 MeV beam energy and 50 mA beam current [2]
  • Pulse parameters: 2 Hz frequency, 400 μs pulse duration for consistent irradiation [2]
  • Dosimetry: Low-range dichromate dosimeter (0.5 mM silver dichromate in 0.1 M perchloric acid) for accurate dose measurement [2]
  • Sample containers: Low-density polyethylene (LDPE) sleeve bags with 30 mL solution capacity [2]
3.1.2 Sample Preparation
  • Prepare this compound solutions in distilled water at concentrations ranging from 5-30 mg/L
  • Adjust pH using 0.1 M HCl or 0.1 M NaOH to desired values (typically 3.0, 6.3, 9.0, 11.0)
  • For scavenger experiments, pre-bubble with specific gases (N₂O, Ar) for 30 minutes to remove dissolved oxygen
3.1.3 Irradiation Protocol
  • Apply absorbed doses incrementally (0.5, 1.0, 1.5, 2.0, 2.5, 3.0 kGy)
  • Maintain consistent exposure time (12.5 seconds per 0.5 kGy dose)
  • Perform triplicate irradiations for each experimental condition
  • Store samples at 5°C prior to analysis to prevent degradation
Analytical Methods
3.2.1 Spectrophotometric Analysis
  • Utilize UV-Vis spectrophotometer (e.g., JASCO V-670) with scanning range of 190-400 nm
  • Monitor characteristic absorption peak at approximately 265 nm for this compound quantification [1]
  • Calculate degradation efficiency using Beer-Lambert law with pre-established calibration curves
3.2.2 Chromatographic Analysis
  • Employ High-Performance Liquid Chromatography with DAD detection (e.g., Shimadzu class VP HPLC)
  • Use reverse-phase column (e.g., Gemini 5μm C18) with mobile phase of acetonitrile/water mixture
  • Maintain flow rate of 1.0 mL/min with injection volume of 20 μL
  • Confirm degradation products via LC-MS/MS with electrospray ionization in positive mode
3.2.3 Fluorescence Monitoring
  • Record fluorescence decay curves to track transformation pathways [1]
  • Monitor changes in fluorescence spectra to identify intermediate products
Reactive Species Scavenger Experiments

Table 3: Scavenger experiments for identifying contributions of reactive species

Scavenger Concentration Target Species Experimental Conditions Impact on Degradation
tert-butanol 0.5 M Hydroxyl radicals (·OH) Argon-saturated solution Significant reduction in degradation rate [2]
Nitrous Oxide (N₂O) Saturated Solvated electrons (eaq⁻) N₂O bubbling for 30 min Moderate reduction in degradation [2]
tert-butanol + pH 2 0.5 M Hydrogen atoms (·H) Argon-saturated, acidified solution Minimal impact on degradation [2]

Degradation Mechanisms & Pathways

Reactive Species Formation

The degradation of this compound via electron beam irradiation primarily occurs through radiolysis of water, which generates highly reactive species. The primary radiolysis reaction can be summarized as follows:

H₂O → [2.8] ·OH + [2.7] eaq⁻ + [0.6] ·H + [0.45] H₂ + [0.7] H₂O₂ + [3.3] H₃O⁺

The numbers in brackets represent the radiochemical yield (G-value) expressed in μmol/J, indicating the number of molecules formed per joule of energy absorbed [3]. Among these reactive species, hydroxyl radicals (·OH) demonstrate the strongest oxidative capability and play the predominant role in this compound degradation, followed by solvated electrons (eaq⁻) and hydrogen atoms (·H) [2].

G Ebeam Electron Beam Water H₂O Ebeam->Water Irradiation Radicals Reactive Species Water->Radicals Radiolysis OH ·OH (Hydroxyl Radical) Radicals->OH 2.8 μmol/J eaq eaq⁻ (Solvated Electron) Radicals->eaq 2.7 μmol/J H ·H (Hydrogen Atom) Radicals->H 0.6 μmol/J H2 H₂ Radicals->H2 0.45 μmol/J H2O2 H₂O₂ Radicals->H2O2 0.7 μmol/J H3O H₃O⁺ Radicals->H3O 3.3 μmol/J SG This compound OH->SG Primary Oxidation eaq->SG Secondary Reduction H->SG Minor Contribution Byproducts Transformation Products SG->Byproducts Degradation

Figure 1: Reactive species formation through water radiolysis and their contribution to this compound degradation

Transformation Pathways

This compound degradation occurs through multiple pathways initiated by reactive species attack on vulnerable molecular sites. The proposed transformation mechanisms include:

  • Hydroxyl radical attack on aromatic ring resulting in hydroxylated derivatives
  • Cleavage of C–N bonds in the guanidine moiety leading to amine formation
  • Oxidation of sulfonamide group generating sulfonic acid derivatives
  • Ring opening reactions resulting in aliphatic intermediate compounds

The degradation process transforms the parent this compound molecule through multiple intermediates, ultimately leading to complete mineralization to CO₂, H₂O, and inorganic ions under sufficient irradiation doses. Computational studies using Fukui function analysis indicate that the most susceptible sites for radical attack include the C=C bond, C=N bond, C–S bond, and N–S bond within the this compound structure [3].

G SG This compound (C7H10N4O2S) IP1 Hydroxylated Derivatives SG->IP1 ·OH Addition IP2 Amine Compounds SG->IP2 C-N Cleavage IP3 Sulfonic Acid Derivatives SG->IP3 Sulfonamide Oxidation IP4 Aliphatic Intermediates SG->IP4 Ring Opening FP Mineralized Products (CO₂, H₂O, NH₄⁺, SO₄²⁻) IP1->FP Further Oxidation IP2->FP Further Oxidation IP3->FP Further Oxidation IP4->FP Further Oxidation Radicals Reactive Species (·OH, eaq⁻, ·H) Radicals->SG Initiation

Figure 2: Proposed transformation pathways for this compound degradation via electron beam irradiation

Application Guidance

Implementation Considerations

Process Optimization: For efficient degradation of this compound in aqueous solutions, optimal parameters include absorbed doses of 1.5-3.0 kGy at acidic pH conditions (pH 3.0-6.3). Lower initial concentrations (<15 mg/L) significantly enhance degradation efficiency, suggesting potential pretreatment or dilution strategies for highly contaminated streams [2].

Water Matrix Effects: The presence of inorganic ions (HCO₃⁻, CO₃²⁻, Cl⁻, SO₄²⁻) can scavenge reactive species and reduce degradation efficiency. For complex wastewater matrices, consider higher doses (2-3 kGy) or pretreatment steps to mitigate interference [3].

Combination Approaches: Sequential treatment combining electron beam irradiation with other processes (ozonation, coagulation) may enhance overall efficiency. Research indicates that ozone generated during EB irradiation can enhance discoloration and degradation efficiency in complex wastewater [4].

Environmental Implications

Toxicity Reduction: Electron beam irradiation effectively reduces the toxicological effects of sulfonamide antibiotics, with studies confirming decreased toxicity following treatment [5]. However, comprehensive ecotoxicity assessment using standardized methods (e.g., Vibrio fischeri bioluminescence inhibition) is recommended to evaluate potential transient toxicity of intermediate products.

Antibiotic Resistance Mitigation: By achieving complete degradation of this compound, electron beam treatment helps prevent the development and spread of antibiotic resistance genes in environmental compartments, addressing a critical public health concern associated with antibiotic residues in wastewater [3].

Conclusion

Electron beam irradiation represents an effective advanced oxidation process for degrading this compound in aqueous solutions, with demonstrated efficiencies exceeding 90% under optimized conditions. The process leverages highly reactive species, particularly hydroxyl radicals, to decompose the antibiotic molecule through multiple pathways. Key advantages include rapid treatment times, absence of chemical additives, and minimal secondary contamination compared to conventional methods.

For researchers implementing this technology, focus on optimizing absorbed dose, pH control, and initial concentration is crucial for maximizing efficiency. Further investigation into transformation products, long-term ecotoxicity impacts, and integration with existing treatment trains will enhance applicability across pharmaceutical manufacturing, veterinary facilities, and municipal wastewater treatment plants addressing sulfonamide contamination.

References

Sulfaguanidine Analytical Methods: Applications & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Application Area Analytical Technique Sample Preparation Key Method Parameters Performance Characteristics Primary References
Multi-Residue Analysis in Animal Feed LC-MS/MS (modified QuEChERS) QuEChERS extraction (ACN), d-SPE cleanup [1] C18 column; ACN/H₂O (+ formic acid) gradient; MS/MS detection [1] Recovery: Data shown; LOQ: 50 µg/kg for 13 sulfonamides [1] [1]
Detection in Manure & Fertilizers HPLC-FLD Extraction: EtOAc/ACN/MeOH; Derivatization: Fluorescamine [2] - Recovery: 77-121%; LOD: 13.53-23.30 µg/kg; LOQ: 26.02-40.38 µg/kg [2] [2]
Reference Standard for Food & Tissue Analysis LC-HRMS, HILIC-ESI-MS/MS, LC-MS/MS Techniques: SOSLE, QuEChERS, UAE, SPE, LLE [3] - - [3]

Detailed Experimental Protocols

Multi-Residue Analysis in Animal Feed via LC-MS/MS

This protocol describes the determination of 13 sulfonamides, including sulfaguanidine, in animal feed using a modified QuEChERS approach coupled with LC-MS/MS [1].

  • Sample Preparation (QuEChERS Extraction):

    • Precisely weigh 2.0 g of homogenized animal feed sample.
    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.
    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately for another minute.
    • Centrifuge the mixture at >4000 rpm for 10 minutes.
    • Subject the supernatant to a dispersive-SPE (d-SPE) cleanup using 150 mg MgSO₄ and 50 mg PSA sorbent per 1 mL of extract.
    • Shake for 30 seconds and centrifuge. The final extract is filtered before LC-MS/MS analysis [1].
  • Instrumental Analysis (LC-MS/MS):

    • Chromatography: Use a C18 column maintained at 40°C. The mobile phase consists of (A) water and (B) acetonitrile, both with 0.1% formic acid. Employ a gradient elution from 5% B to 95% B over the runtime.
    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Two specific ion transitions should be monitored for each sulfonamide for confirmation [1].
  • Quality Control: Include procedural blanks, spiked recovery samples (e.g., at 50, 100, and 200 µg/kg), and continuing calibration verification standards within each batch.

Analysis in Manure and Organic Fertilizers via HPLC-FLD

This method is suitable for detecting this compound in complex matrices like poultry and pig feces, slurry, and digestates [2].

  • Sample Preparation and Derivatization:

    • Extract the solid sample (e.g., manure) with a mixture of ethyl acetate, acetonitrile, and methanol (50:25:25, v/v/v).
    • For liquid samples (e.g., slurry), dilute the extract with the same solvent mixture.
    • Purify the extract using solid-phase extraction (SPE) on a Strata-SCX cartridge.
    • Evaporate the purified eluent to dryness under a gentle stream of nitrogen.
    • Derivatization: Reconstitute the dry residue in a solution containing 0.2% fluorescamine in acetone and 0.1 M sodium acetate buffer (pH = 3.5). Allow the mixture to react for 15 minutes in the dark at room temperature before analysis [2].
  • HPLC-FLD Analysis:

    • Inject the derivatized sample onto the HPLC system.
    • Use a suitable reversed-phase column (e.g., C18) with a mobile phase gradient optimized for separating the sulfonamide derivatives.
    • Detect the fluorescent derivatives using a fluorescence detector with excitation/emission wavelengths set specifically for the fluorescamine-sulfaguanidine complex.

Method Validation Data

The following workflow outlines the key stages for developing and validating an analytical method for this compound, summarizing the sample preparation and analysis techniques previously described.

G Start Method Development for this compound SP1 Sample Preparation (QuEChERS, SPE, LLE) Start->SP1 SP2 Cleanup (d-SPE, Filtration) SP1->SP2 SP3 Derivatization (for HPLC-FLD) SP2->SP3 A1 Instrumental Analysis (LC-MS/MS, HPLC-FLD) SP3->A1 V1 Method Validation (Recovery, Precision, LOD/LOQ) A1->V1 V2 Application to Real Samples V1->V2

The validation data for the key methodologies is summarized below [2] [1]:

Method Recovery (%) Repeatability (RSD%) Reproducibility (RSD%) LOD (µg/kg) LOQ (µg/kg)
HPLC-FLD (Manure) 77.00 - 121.16 4.36 - 17.34 7.94 - 18.55 13.53 - 23.30 26.02 - 40.38
LC-MS/MS (Feed) Data shown in [1] - - - 50

Important Considerations for Analysis

  • Matrix Complexity: Manure and feed samples contain high levels of organic matter, which can cause significant matrix effects. The use of effective cleanup steps (e.g., d-SPE, SPE) and stable isotope-labeled internal standards is highly recommended to mitigate this [2] [1].
  • Chemical Stability and Polymorphism: Be aware that this compound exists in multiple solid-state forms (polymorphs, hydrates, solvates). While this may not directly impact residue analysis in complex matrices, it is a critical factor in pharmaceutical development and quality control of the pure substance [4].
  • Regulatory Compliance: When developing methods, ensure they meet the requirements of relevant guidelines, such as the European Commission Decision 2002/657/EC for validation [2] [1].

References

Understanding the Solid-State Landscape of Sulfaguanidine

Author: Smolecule Technical Support Team. Date: February 2026

Sulfaguanidine (SGD) exhibits a rich polymorphism, meaning it can exist in multiple crystalline forms. A 2024 study re-examined its solid-state behavior and identified the following forms [1] [2]:

  • Five anhydrates (water-free forms), designated as AH-I through AH-V.
  • Two monohydrate polymorphs (forms that include one water molecule), designated as Hy1-I and Hy1-II.

The stability of these forms is key to controlling hydration. The study found that AH-II is the thermodynamically stable polymorph at room temperature, while AH-I is stable at higher temperatures and is also more stable against hydration. The two hydrate forms (Hy1-I and Hy1-II) are structurally very similar to each other [1].

The tendency of SGD to transform into a hydrate is a major challenge when trying to isolate and characterize the anhydrous or solvate forms. However, these unstable solvates and the stable hydrates can act as crucial intermediates in forming the desired anhydrous polymorphs if desolvation is carefully controlled [1].

Troubleshooting Guide & FAQs

Here are answers to common questions researchers might have, based on the latest findings.

FAQ 1: Why does my crystallized SGD consistently form a hydrate, even from organic solvents? The spontaneous formation of hydrates is often driven by thermodynamics. The monohydrate (Hy1-I) is a common and stable form under ambient conditions. If the crystallization process (e.g., cooling, evaporation) exposes the compound to even trace amounts of moisture, it can provide a pathway for the more stable hydrate to nucleate and grow [1].

FAQ 2: What is the most reliable method to obtain a specific anhydrous polymorph? The most effective strategy is the controlled desolvation of solvates. The 2024 study successfully produced AH-I, AH-II, and for the first time, AH-V, by carefully desolvating various SGD solvates. This method allows you to bypass the direct crystallization from an aqueous environment and access metastable anhydrous forms [1].

FAQ 3: How does solvent choice influence the solid form I obtain? Your solvent selection is critical. SGD is known to form nine different solvates (with solvents like methanol, ethanol, acetone, and DMSO). These solvates have different structures and stability, and upon desolvation, they can lead to different anhydrous polymorphs. Slurry experiments in organic solvents where water activity is minimized can help favor anhydrate or solvate formation over the hydrate [1].

Experimental Strategy for Anhydrate Control

The workflow below outlines a tested approach to prevent hydrate formation and target specific anhydrous polymorphs of this compound.

Start Start: Objective to Obtain This compound Anhydrate S1 Path A: Direct Crystallization from Organic Solvent Start->S1 S2 Path B: Controlled Desolvation of a Solvate Start->S2 S3 Use Strictly Anhydrous Conditions S1->S3 S4 Select Solvent from Known SGD Solvates S2->S4 S5 Crystallize via Cooling or Anti-Solvent Addition S3->S5 S4->S5 S6 Perform Controlled Thermal Desolvation S5->S6 S7 Analyze Output Solid with PXRD, DSC, TGA S6->S7 End Obtain Target Anhydrous Polymorph S7->End

Follow the experimental workflow above. "Path B" is highly recommended based on recent research for its effectiveness in producing specific anhydrous polymorphs [1].

Summary of Key this compound Solid Forms

The table below summarizes the characteristics of the primary solid forms to help you identify your products.

Form Name Type Key Stability Characteristics
AH-I Anhydrate Stable at higher temperatures; kinetically stable at RT; more stable against hydration [1].
AH-II Anhydrate Thermodynamically stable polymorph at room temperature [1].
AH-V Anhydrate Newly reported; obtained via controlled desolvation [1].
Hy1-I / Hy1-II Monohydrate Common, stable forms under ambient conditions; closely related structures [1].
Various Solvates Solvate 9 known forms; intermediates for anhydrates via desolvation [1].

Key Technical Recommendations

  • Primary Characterization Tools: Use a combination of Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to unambiguously identify the solid form you have obtained [1].
  • Stability in Formulation: When formulating SGD, be aware that AH-I demonstrates greater stability against hydration, which could be a critical factor for the physical stability of your final drug product [1].
  • Explore New Carriers: Beyond crystallization control, recent research shows that loading SGD into novel polymeric carriers (e.g., based on polyethylene glycol and cyclodextrins) can modify its physicochemical properties, which may present alternative strategies to manage stability and performance [3].

References

Sulfaguanidine Solid Forms: Overview and Identification

Author: Smolecule Technical Support Team. Date: February 2026

Sulfaguanidine (SGD) exhibits complex solid-state behavior, forming multiple anhydrous polymorphs, hydrates, and solvates. Controlled desolvation of these solvates is a key method to obtain specific anhydrous polymorphs that might be otherwise difficult to produce [1].

The table below summarizes the known solid-state forms of this compound.

Form Type Nomenclature Key Characteristics / Solvents

| Anhydrates | AH-I, AH-II, AH-III, AH-IV, AH-V | AH-II: Thermodynamically stable at room and low temperatures. AH-I: Stable at higher temperatures, kinetically stable at RT. AH-V: Produced via controlled desolvation [1]. | | Monohydrates | Hy1-I, Hy1-II | Structurally similar to each other [1]. | | Solvates | 9 known solvates | Solvents include: Tetrahydrofuran (THF), Methanol, Ethanol, t-Butanol, Acetone, Cyclohexanone, Dimethyl sulfoxide (DMSO), Dimethyl formamide (DMF), Dimethyl acetamide (DMA) [1]. THF and DMSO solvates are isostructural [1]. |

Experimental Protocols for Solvate Formation and Desolvation

Solvate Screening and Formation

The goal is to discover and produce various solvated forms of SGD. Multiple experimental techniques can be employed [1].

Liquid-Assisted Grinding (LAB)

  • Procedure:
    • Place 80 mg of SGD starting material (e.g., AH-I or a hydrate) in a milling vessel.
    • Add 8 drops of the target organic solvent (for viscous solvents like DMA, use 2 drops).
    • Mill the mixture using a ball mill (e.g., Retsch MM 500) at a frequency of 15 Hz for 30 minutes.
    • Analyze the resulting product using PXRD to identify the formed solvate [1].
  • Troubleshooting:
    • No solvate formation: Try varying the solvent-to-solid ratio or extending the grinding time.
    • Incomplete conversion: Ensure the starting material is finely ground before adding the solvent.

Solvent Evaporation

  • Procedure:
    • Prepare a saturated solution of SGD (e.g., AH-I) in the desired solvent at room temperature.
    • Filter the solution to remove any undissolved particles.
    • Allow the filtrate to evaporate slowly under ambient conditions.
    • Collect and analyze the resulting crystals by PXRD [1].
  • Troubleshooting:
    • Oily precipitate: The solution may be supersaturated. Try slow cooling crystallization or using an anti-solvent.
    • Formation of hydrate instead of solvate: Some solvents are hygroscopic. Use sealed containers or a controlled atmosphere to exclude moisture.

Cooling Crystallization

  • Procedure:
    • Determine the temperature-dependent solubility of SGD in a solvent using a crystallization reactor (e.g., Crystal16).
    • Heat the solution to near the solvent's boiling point to fully dissolve the solute.
    • Apply a controlled cooling rate (e.g., 0.2 °C/min) to a lower temperature limit (e.g., 5°C).
    • Isolate the crystals and characterize them promptly [1].

The following diagram illustrates the workflow for solvate screening and the subsequent desolvation path to obtain target anhydrous forms.

G Start Start: SGD Solid Form Screening Solvate Screening Start->Screening LAB Liquid-Assisted Grinding Screening->LAB Evap Solvent Evaporation Screening->Evap Cool Cooling Crystallization Screening->Cool Analysis PXRD Analysis LAB->Analysis Evap->Analysis Cool->Analysis Solvate SGD Solvate Formed Desolvation Controlled Desolvation Solvate->Desolvation Analysis->Solvate Anhydrate Target Anhydrous Polymorph (AH-I, AH-II, or AH-V) Desolvation->Anhydrate

Controlled Desolvation Protocols

Controlled desolvation is critical for producing pure, crystalline anhydrous forms and avoiding the formation of amorphous or impure phases.

Thermal Desolvation

  • Procedure:
    • Use simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to understand the thermal behavior of the solvate. TGA determines the weight loss and temperature of desolvation, while DSC identifies associated thermal events [2] [3].
    • Based on TGA data, heat the solvate in an oven or on a hot-stage under a controlled atmosphere (e.g., nitrogen purge) at a temperature just above the desolvation onset temperature.
    • The specific polymorph obtained (AH-I, AH-II, or AH-V) depends on the parent solvate and the desolvation conditions (temperature, heating rate, and atmosphere) [1].
  • Troubleshooting:
    • Formation of amorphous phase: The desolvation rate may be too rapid. Try a slower heating rate or a lower temperature for a longer duration.
    • Unexpected polymorph: The desolvation pathway is sensitive to conditions. Systematically vary temperature and pressure to map the outcomes.

Storage and Handling for Stability

  • Procedure:
    • Store solvates in a controlled environment, such as a desiccator, to prevent accidental desolvation or conversion to a hydrate due to atmospheric moisture [1].
    • For long-term storage, use vials with tight-sealing caps and consider under an inert gas atmosphere.

Analytical Techniques for Characterization

A multi-technique approach is essential for fully characterizing solid forms before and after desolvation.

Technique Application in Solvate/Desolvation Analysis
Powder X-ray Diffraction (PXRD) Primary tool for identifying crystalline phases, monitoring solid-state transformations, and confirming the success of desolvation by comparing patterns to known forms [1] [2].

| Thermal Analysis (TGA & DSC) | TGA: Quantifies solvent loss and determines desolvation temperature. DSC: Measures enthalpy changes, identifies melting points, and reveals solid-solid transitions between polymorphs [1] [3]. | | Hot-Stage Microscopy (HSM) | Allows direct visual observation of desolvation events, such as crystal cracking, bubbling, or phase changes, in real-time upon heating [1] [2]. | | Gravimetric Moisture Sorption | Measures water uptake or loss as a function of humidity, critical for understanding the stability of anhydrates against hydration [1]. |

Frequently Asked Questions (FAQs)

Q1: Why does my SGD solvate consistently transform into a monohydrate during handling? This is a common issue due to SGD's high tendency to form stable hydrates [1]. To prevent this, perform all handling and storage in a controlled, moisture-free environment, such as inside a glove box or under a dry nitrogen purge.

Q2: We successfully formed a methanol solvate, but upon desolvation, the PXRD shows an amorphous material. What went wrong? Rapid desolvation can collapse the crystal lattice. To promote crystallization into a specific polymorph:

  • Reduce the heating rate during thermal desolvation.
  • Apply mild vacuum at room or slightly elevated temperature for slower solvent removal.
  • Consider using the desolvation of a different parent solvate (e.g., the THF or DMSO solvate) which may have a more favorable solid-state transformation pathway to your target anhydrate [1].

Q3: How can we be sure which anhydrous polymorph we have obtained after desolvation? Cross-reference your analytical data:

  • PXRD: The fingerprint technique. Compare your sample's diffraction pattern with known reference patterns for AH-I, AH-II, etc. [1].
  • DSC: AH-I is the stable polymorph at higher temperatures and will typically have a distinct melting point compared to the room-temperature stable AH-II [1].
  • Vibrational Spectroscopy: FT-IR or Raman spectroscopy can provide additional evidence, as different polymorphs have unique spectral fingerprints.

Q4: Are there any computational methods to predict solvate formation propensity for SGD? Yes, computational approaches are increasingly used. The study in [1] used crystal structure prediction (CSP) to generate energy landscapes for anhydrates and monohydrates. Other methods mentioned in the search results include machine learning models and the COSMO-RS approach, which can help screen solvents by predicting intermolecular interactions and solubility [1] [4].

References

sulfaguanidine solid form screening techniques

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Screening Techniques

A comprehensive solid form screen for SGD involves multiple experimental techniques to discover and isolate the various forms [1]. Here are detailed methodologies for key experiments:

  • Solvent Evaporation

    • Procedure: Prepare a saturated solution of the SGD starting material (e.g., AH-I or the monohydrate) in various organic solvents at room temperature. Filter the solutions and allow the filtrate to evaporate under ambient conditions [1].
    • Objective: To obtain crystals from different solvent systems for identification and structural characterization.
  • Cooling Crystallization

    • Procedure: Determine the temperature-dependent solubility of SGD in a range of solvents. Heat the solutions to a temperature near the solvent's boiling point and then apply a controlled cooling program (e.g., 0.2 °C/min) to a lower temperature limit (e.g., 5 °C) [1].
    • Objective: To induce supersaturation and crystallization by lowering the temperature, which can yield forms not seen in evaporation experiments.
  • Liquid-Assisted Grinding (LAB)

    • Procedure: Add a small amount of solvent (e.g., 8 drops per 80 mg of SGD) to the solid API. Mill the mixture using a ball mill (e.g., at 15 Hz for 30 minutes) [1].
    • Objective: To facilitate reactions between the API and solvent through mechanical energy, often used to quickly screen for potential cocrystals or solvates.
  • Slurry Experiments

    • Procedure: Suspend SGD in an organic solvent and agitate the mixture for a defined period. This technique is particularly useful for converting between forms and finding the most stable form under given conditions [1].
    • Objective: To study phase transformations and identify stable forms in contact with a specific solvent.
  • Desolvation Studies

    • Procedure: Subject solvates or hydrates to controlled environments, such as specific temperatures or vacuum, to remove the solvent molecules. This is a critical step for generating specific anhydrous polymorphs (like AH-I, AH-II, or AH-V) [1].
    • Objective: To map the transformation pathways between solvated, hydrated, and anhydrous forms.

The workflow for a typical screening campaign can be visualized as follows:

cluster_techniques Screening Techniques Start Start: SGD Monohydrate (Hy1-I) Screen Solid Form Screening Start->Screen Evap Solvent Evaporation Screen->Evap Cool Cooling Crystallization Screen->Cool Grind Liquid-Assisted Grinding Screen->Grind Slurry Slurry Experiments Screen->Slurry Analysis Solid-State Characterization Evap->Analysis Cool->Analysis Grind->Analysis Slurry->Analysis Forms Identify Solid Forms Analysis->Forms

Characterization Techniques

A robust screening program relies on multiple complementary analytical techniques to identify and characterize the solid forms obtained [1].

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline phases and was used to solve the crystal structures of nine novel SGD forms from powder data [1].
  • Thermal Analysis:
    • Differential Scanning Calorimetry (DSC) measures phase transitions and melting points, helping to distinguish between forms and determine thermodynamic relationships [1].
    • Thermogravimetric Analysis (TGA) quantifies weight loss due to events like desolvation or dehydration, confirming the presence of solvates/hydrates [1].
  • Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy provides information on molecular vibrations and hydrogen bonding, which can differentiate between polymorphs [1].
  • Gravimetric Analysis: Dynamic Vapor Sorption (DSA) studies can be used to understand the hydration and dehydration behavior of the forms under different humidity conditions [1].

Troubleshooting Common Issues

Here are answers to frequently asked questions that may arise during SGD solid form screening.

Question Answer & Troubleshooting Tip
The starting material always converts to a hydrate. This is expected as SGD has a strong tendency to hydrate. Use rigorously anhydrous solvents and an inert atmosphere (e.g., glovebox) for experiments targeting anhydrous or solvated forms. Controlled desolvation of a solvate is a reliable path to specific anhydrates [1].
The same solvent yields different solid forms. Polymorphic outcome is sensitive to crystallization conditions. If you need a specific form, carefully control parameters like the degree of supersaturation, cooling rate, and the presence of seeds. A single solvent system can lead to multiple polymorphs depending on these factors.
A newly discovered form is unstable during analysis. Characterize unstable forms immediately after production. Use low-temperature PXRD or DSC holders if necessary. For solvates, consider using a sealed sample holder for PXRD to prevent desolvation during data collection.
How can I predict which solvents will form solvates? While not perfect, knowledge-based models and crystal structure prediction (CSP) can help. Studies on SGD used CSP to generate energy landscapes, which helped rationalize the formation of observed solid forms and propose structures for elusive forms [1].

References

sulfaguanidine analytical method interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary sources of interference when analyzing Sulfaguanidine in complex matrices like feed or animal tissues?

    • A: The main challenge is the complex and variable composition of the sample matrix. For instance, in feed analysis, endogenous components are easily co-extracted with the analyte, which can severely disturb the detection and quantification of this compound [1]. In animal-derived foods, natural organic components can reduce extraction efficiency and interfere with detection [2].
  • Q2: My HPLC-UV method lacks sensitivity and selectivity for trace-level this compound. What are my options?

    • A: You can consider several approaches:
      • HPLC with Fluorescence Detection (FLD): Use pre-column derivatization with a reagent like fluorescamine. This method has been developed for sulfonamides in non-target feed, providing improved sensitivity and selectivity over UV detection [3].
      • Micellar Liquid Chromatography (MLC): This technique uses a mobile phase containing a surfactant (like SDS) and a small portion of organic solvent. It is noted for being effective in analyzing complex feed matrices with minimal organic solvent use, which can help reduce co-extraction of interfering compounds [1].
      • LC-MS/MS: This is the most powerful option for multi-residue analysis at trace levels. It offers high sensitivity and selectivity, allowing for the simultaneous determination of this compound alongside many other sulfonamides in various livestock matrices [2].
  • Q3: How can I improve the clean-up of my sample extracts from complex matrices?

    • A: Effective clean-up is critical. The following solid-phase extraction (SPE) cartridges have been successfully used in recent methods:
      • Strata-SCX (Strong Cation Exchange): Found to provide superior recoveries for a multi-residue sulfonamide analysis in feed samples compared to Oasis HLB [3].
      • C18 and PSA in d-SPE: A modified QuEChERS method using dispersive-SPE clean-up with C18 and Primary Secondary Amine (PSA) is effective for multi-sulfonamide analysis in various livestock products [2].
      • Strata-X: Used for the clean-up of honey samples in a multi-residue method for sulfonamides [4].

Troubleshooting Guides

Problem: Poor Recovery and Co-eluting Interferences

This is a common issue when extracting this compound from complex, solid matrices like medicated animal feed.

1. Recommended Solution: Optimize Extraction and Clean-up

The core of the problem often lies in the initial sample preparation. A robust method involves a multi-step extraction and clean-up process, as outlined below.

2. Detailed Protocol: HPLC-FLD with Pre-column Derivatization [3]

This method is specifically designed for sensitive analysis in difficult matrices like non-target feed.

  • Sample Preparation:
    • Extraction: Extract the feed sample with a mixture of ethyl acetate, methanol, and acetonitrile (50:25:25, v/v/v).
    • Clean-up: Perform solid-phase extraction using a Strata-SCX cartridge. After loading the extract, wash with acetone, methanol, and acetonitrile. Elute the sulfonamides with 2% ammonium solution in acetonitrile.
  • Derivatization:
    • Evaporate the eluent and reconstitute the residues.
    • Add 0.2% fluorescamine in acetone and 0.1 M sodium acetate buffer (pH 3.5).
    • Allow the derivatization to proceed for 15 minutes in the dark at room temperature.
  • Chromatographic Conditions:
    • Column: Zorbax Eclipse XDB C18 (or equivalent).
    • Mobile Phase: Gradient system of acetic acid, methanol, and acetonitrile.
    • Detection: Fluorescence detection.

3. Alternative Protocol: Micellar Liquid Chromatography (MLC) [1]

This method is promoted as a "greener" alternative that can minimize interference from the feed matrix.

  • Chromatographic Conditions:
    • Column: Zorbax Eclipse XDB C18 (4.6 × 150 mm, 5 µm).
    • Mobile Phase: A micellar solution containing 0.05 M sodium dodecyl sulphate (SDS), 0.02 M phosphate buffer, and 6% propan-2-ol (pH 3).
    • Detection: UV detection at 260 nm.
Problem: Need for a Multi-Residue Method

Recommended Solution: Adopt an LC-MS/MS based approach.

For laboratories requiring the simultaneous screening of this compound with a wide range of other sulfonamides, LC-MS/MS is the current standard.

  • Sample Preparation: A modified QuEChERS method is effective. This involves extraction with acidified acetonitrile, salting out, and a dispersive-SPE (d-SPE) clean-up step using C18 and PSA sorbents [2].
  • Instrumentation: Use UHPLC with tandem mass spectrometry equipped with an electrospray ionization (ESI) source. This allows for the identification and quantification of multiple target sulfonamides at trace levels in a single, short run [2].

Summary of Analytical Methods for this compound

The table below summarizes key parameters from the methods discussed to aid in comparison and selection.

Method Matrix Key Sample Prep Key Instrumental Parameters Performance Data

| HPLC-FLD [3] | Non-target feed | SPE (Strata-SCX), Derivatization (Fluorescamine) | C18 column, Gradient elution | Recovery: 79.3-114.0% LOD: 34.5-79.5 µg/kg | | HPLC-DAD (MLC) [1] | Medicated feed | Solvent extraction | C18 column, Micellar mobile phase (SDS) | Recovery: 72.7-94.7% LOD: 32.7-56.3 mg/kg | | LC-MS/MS [2] | Livestock products | Modified QuEChERS, d-SPE (C18+PSA) | UHPLC-MS/MS, ESI+ | Recovery: 85-109% LOD: 0.3-5 ng/g |

Key Considerations for Method Selection

When choosing a method, please consider:

  • Your Laboratory's Capabilities: The HPLC-FLD and MLC methods are cost-effective if you do not have access to an LC-MS/MS system.
  • Required Sensitivity: For trace-level analysis and regulatory compliance (MRLs), LC-MS/MS is the most suitable technique due to its superior sensitivity and confirmatory power [2].
  • Scope of Analysis: If your goal is to analyze only this compound, a dedicated method like HPLC-FLD is sufficient. If you need to monitor a broad panel of sulfonamides, a multi-residue LC-MS/MS method is necessary.

References

Sulfaguanidine Resistance: FAQs for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the primary mechanism of action of sulfaguanidine? this compound is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) [1] [2]. DHPS is essential in the folate synthesis pathway, where it catalyzes the condensation of para-aminobenzoic acid (pABA) and dihydropterin pyrophosphate (DHPP) to form dihydropteroate [2]. This compound, which structurally mimics pABA, binds to the DHPS active site, preventing the natural substrate from entering and halting the production of folate. Since bacteria must synthesize folate de novo, this inhibition ultimately disrupts DNA and RNA synthesis [1] [3].

  • What are the main resistance mechanisms observed in bacteria? Bacterial resistance to this compound primarily occurs through two well-characterized mechanisms [1] [2] [4]:

    • Chromosomal Mutations in folP: Mutations in the gene encoding DHPS can alter the enzyme's active site, reducing its affinity for sulfonamide drugs while retaining its ability to bind pABA.
    • Acquisition of Plasmid-Borne sul Genes: This is the most common mechanism in clinical settings. Bacteria acquire mobile genetic elements carrying alternative sul genes (e.g., sul1, sul2, sul3) that code for sulfonamide-insensitive DHPS enzymes [2]. These Sul enzymes can perform the normal function of DHPS but are much less inhibited by this compound.
  • How do the plasmid-borne Sul enzymes achieve specificity against sulfonamides? Recent structural studies reveal that Sul enzymes have a remodeled pABA-binding region compared to chromosomal DHPS [2]. A key feature is the presence of a Phe-Gly sequence in their active sites. This phenylalanine residue is positioned in a way that sterically hinders the binding of sulfonamide molecules—which are bulkier than pABA—while still allowing the natural substrate to bind effectively. This provides the molecular basis for broad resistance [2].

  • Why is this compound less commonly used in human medicine today? The clinical use of this compound and other early sulfonamides in human medicine has declined significantly due to widespread bacterial resistance and the development of newer, more effective antibiotics [1] [5]. Its current application is largely confined to veterinary medicine, particularly for treating gastrointestinal infections in livestock and poultry [6] [1] [5].

Essential Experimental Protocols

Here are core methodologies for studying this compound resistance, synthesized from recent research.

1. Protocol for Determining Minimum Inhibitory Concentration (MIC) This is a fundamental assay to quantify the resistance level of bacterial strains [3].

  • Principle: To determine the lowest concentration of this compound that prevents visible growth of a microorganism.
  • Method:
    • Prepare a series of tubes or microtiter wells with a standardized broth (e.g., Mueller-Hinton Broth).
    • Perform two-fold serial dilutions of this compound across the series.
    • Inoculate each well with a standardized bacterial inoculum (approximately 5 × 10^5 CFU/mL).
    • Incubate at 35±2°C for 16-20 hours.
    • The MIC is the lowest concentration of antibiotic that completely inhibits visible growth.
  • Troubleshooting Tip: Use quality-controlled reference strains (e.g., E. coli ATCC 25922) for quality assurance. Inoculum size is critical for reproducibility.

2. Protocol for Enzyme Inhibition Assay (DHPS Activity) This assay directly measures the inhibitory effect of this compound on DHPS enzyme activity [2].

  • Principle: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against purified DHPS or Sul enzymes.
  • Method:
    • Recombinant Enzyme Purification: Express and purify the DHPS or Sul enzyme of interest (e.g., His-tagged protein via affinity chromatography).
    • Reaction Setup: In a suitable buffer, incubate the purified enzyme with its substrate, DHPP, and a range of concentrations of this compound.
    • Activity Measurement: Monitor the enzyme's product formation. A common method is a coupled enzymatic assay that detects the release of inorganic pyrophosphate (PPi) [2].
    • Data Analysis: Plot the reaction rate (enzyme activity) against the logarithm of the this compound concentration. Fit the data with a non-linear regression curve to calculate the IC₅₀ value.
  • Key Consideration: This assay confirms whether resistance is due to an insensitive target enzyme, a core feature of sul gene-mediated resistance [2].

3. Protocol for Molecular Docking Analysis Used to visualize and predict the interaction between this compound and its enzyme targets.

  • Principle: To perform in silico analysis of how this compound binds to the active site of DHPS versus Sul enzymes.
  • Method:
    • Protein Preparation: Obtain the 3D crystal structures of DHPS and Sul enzymes (e.g., from PDB ID: 7ZJU for Sul1). Remove water molecules and add hydrogen atoms.
    • Ligand Preparation: Draw or obtain the 3D structure of this compound and optimize its geometry.
    • Docking Simulation: Use docking software to computationally predict the binding pose and affinity of this compound within the enzyme's active site.
    • Analysis: Visualize the results to identify key binding interactions (hydrogen bonds, hydrophobic contacts). Pay close attention to the Phe-Gly region in Sul enzymes, which is responsible for steric hindrance and drug discrimination [2].

Resistance Mechanism and Experimental Data

The table below summarizes the two primary resistance mechanisms.

Mechanism Genetic Basis Molecular Consequence Key Feature
Chromosomal Mutation Mutations in the native folP gene [1] [4] Alters DHPS active site to reduce sulfonamide binding affinity [1] [2] Arises from selective pressure; can have fitness costs [4]
Horizontal Gene Transfer Acquisition of plasmid-borne sul1, sul2, or sul3 genes [2] Produces a sulfonamide-insensitive, alternative DHPS enzyme [2] Confers broad resistance; the Phe-Gly sequence is critical for discriminating against sulfas [2]

Recent research on Sul enzymes provides quantitative insights into their function. The table below shows that Sul enzymes retain efficient catalytic activity for the natural substrate (pABA) while being highly resistant to sulfonamide inhibition.

Enzyme KM for pABA (μM) * IC₅₀ for SMX (μM) * Catalytic Efficiency (kcat/KM for pABA) *
EcDHPS 1.7 ± 0.2 5.1 100%
Sul1 1.4 ± 0.2 >>1000 93%
Sul2 1.2 ± 0.1 >>1000 104%
Sul3 1.6 ± 0.2 >>1000 94%

Note: *Data are representative values adapted from [2]. SMX = Sulfamethoxazole, a representative sulfonamide antibiotic. The KM for pABA is similar across enzymes, but the IC₅₀ for SMX is drastically higher for Sul enzymes, demonstrating their resistance.

Key Signaling Pathway & Experimental Workflow

The following diagram illustrates the fundamental folate synthesis pathway targeted by this compound and the primary bacterial resistance mechanisms.

G cluster_resistance Bacterial Resistance Mechanisms DHPP DHPP DHPS DHPS DHPP->DHPS pABA pABA pABA->DHPS DHP DHP DHPS->DHP Catalyzes Folate Folate DHP->Folate DNA_RNA DNA_RNA Folate->DNA_RNA Sulfa This compound (Sulfa) Sulfa->DHPS Inhibits Mutated_DHPS Mutated DHPS (Altered active site) Mutated_DHPS->DHP Bypasses Inhibition Sul_Enzyme Sul Enzyme (Phe-Gly sequence) Sul_Enzyme->DHP Bypasses Inhibition

This compound Mechanism and Resistance

This workflow outlines a logical sequence for experimentally characterizing a bacterial strain's resistance to this compound.

G Start Isolate Bacterial Strain Step1 Phenotypic Screening: Perform MIC Assay Start->Step1 Step2 Genotypic Detection: PCR for sul1, sul2, sul3 Step1->Step2 If MIC is high Step3 Target Validation: Enzyme Inhibition Assay with purified DHPS Step2->Step3 If sul genes absent Step4 Mechanistic Insight: Molecular Docking Analysis Step3->Step4 End Confirm Resistance Mechanism Step4->End

Resistance Characterization Workflow

References

Troubleshooting Guide: Sulfaguanidine Sample Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Here are solutions to common challenges researchers face when preparing sulfaguanidine samples from complex matrices.

Challenge Matrix Recommended Solution Key Experimental Parameters & Performance

| Complex Matrix Interference | Animal Feed [1] | Micellar Liquid Chromatography (MLC) | Column: Zorbax Eclipse XDB C18 (4.6 x 150 mm, 5 µm) [1] Mobile Phase: 0.05 M SDS, 0.02 M phosphate buffer, 6% propan-2-ol (pH 3.0) [1] LOD: 32.7-56.3 mg/kg [1] | | | Milk [2] | Solid-Phase Extraction (SPE) with Acylated GO-PU Sponge | Sorbent: Acylated Graphene Oxide on Polyurethane Sponge [2] Reusability: Stable for up to 6 extraction cycles [2] | | Achieving High Sensitivity | Fish [3] | Molecularly Imprinted Polymer (MIP)-based Photonic Crystal Sensor | Detection Limit: 2.8 x 10⁻¹⁰ mol/L [3] Analysis Time: ~5 minutes [3] | | | Meat Products [3] | MIP-based Chemiluminescence Sensor | Detection Limit: 1.0 - 12.0 pg/mL for 15 sulfonamides [3] Analysis Time: ~30 minutes [3] | | High Organic Solvent Consumption | General (Green Chemistry) [1] | Micellar Liquid Chromatography (MLC) | Organic Modifier: Only 6% propan-2-ol; mobile phase is less toxic, biodegradable [1] | | | Animal-Derived Foods & Water [3] | Water-Compatible Molecularly Imprinted Polymers (MIPs) | Extraction: Avoids toxic organic solvents; uses water-compatible MIPs [3] LOD: 0.02 - 0.1 µg/L [3] |

Detailed Experimental Protocols

Protocol 1: MLC Analysis of this compound in Medicated Feed [1]

This method is designed for the simultaneous determination of multiple sulfonamides in a complex feed matrix with minimal organic solvent.

  • 1. Sample Preparation: Extract the medicated feed sample using a suitable solvent. The specific solvent is not detailed in the provided excerpt, but typical choices involve mixtures of acetonitrile and water or buffer solutions.
  • 2. Chromatographic Conditions:
    • Column: Zorbax Eclipse XDB C18 (4.6 mm x 150 mm, 5 µm particle size).
    • Mobile Phase: 0.05 M Sodium dodecyl sulphate (SDS), 0.02 M Phosphate buffer, and 6% (v/v) propan-2-ol. Adjust the pH to 3.0.
    • Detection: UV detection at 260 nm.
    • Flow Rate & Injection Volume: Standard HPLC conditions apply (specific values to be optimized).
  • 3. System Suitability: Test the system with a standard mixture to ensure separation of this compound from other sulfonamides like sulfadiazine and sulfamerazine.
Protocol 2: Solid-Phase Extraction from Milk Using Acylated GO-PU Sponge [2]

This method uses a customized sorbent for efficient extraction and cleanup.

  • 1. Sorbent Preparation:
    • Synthesize graphene oxide (GO) from graphite powder using a modified Hummers' method.
    • Functionalize GO by acylating with thionyl chloride (SOCl₂) to form acylated graphene oxide (AGO).
    • Coat a polyurethane (PU) sponge with the AGO to create the superhydrophobic sorbent.
  • 2. Extraction Procedure:
    • Condition the AGO-PU sponge with a suitable solvent (e.g., methanol and water).
    • Load the prepared milk sample onto the sponge.
    • Wash with a water/organic solvent mixture to remove interferences.
    • Elute the target this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
  • 3. Analysis: Evaporate the eluent to dryness, reconstitute in mobile phase, and analyze via HPLC-UV.

Method Selection Workflow

The following diagram outlines a decision process to help you select the most appropriate sample preparation method based on your primary experimental goal.

Start Start: Select Sample Preparation Method Goal What is your primary goal? Start->Goal M1 Handle Complex Matrix (Animal Feed) Goal->M1 M2 Achieve Ultra-high Sensitivity Goal->M2 M3 Reduce Organic Solvent Use Goal->M3 S1 Method: MLC with SDS Matrix: Animal Feed Ref: [6] M1->S1 S2 Method: MIP-based Sensor Matrix: Fish/Meat Ref: [4] M2->S2 S3 Method: Water-compatible MIPs or MLC Ref: [4][6] M3->S3

Summary of Analytical Techniques

This table provides a consolidated overview of the performance characteristics for the different techniques discussed.

Technique Matrix Key Advantage Limit of Detection (LOD)
Micellar Liquid Chromatography (MLC) [1] Medicated Feed Effective for complex, variable matrices 32.7 - 56.3 mg/kg
SPE (Acylated GO-PU Sponge) [2] Milk Reusable sorbent, cost-effective Specific LOD not provided
MIP-based Photonic Crystal Sensor [3] Fish Extremely high sensitivity and speed 2.8 × 10⁻¹⁰ mol/L
MIP-based Chemiluminescence Sensor [3] Meat (Chicken, Pork) High sensitivity for multiple sulfonamides 1.0 - 12.0 pg/mL

The most suitable method depends heavily on your sample matrix and analytical goals. The MLC method is robust for complex feed samples, while MIP-based sensors offer superior sensitivity for trace residue analysis in food products.

References

Method Validation Parameters for Sulfaguanidine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For an analytical method to be considered reliable, it must undergo rigorous validation. The table below summarizes the typical acceptance criteria for key validation parameters, based on an HPLC-FLD method for sulfonamides in complex matrices like fertilizers [1].

Parameter Description Typical Acceptance Criteria (for HPLC-FLD)
Linearity Ability to obtain test results proportional to analyte concentration. Not explicitly stated for SG alone, but method was validated for a group of sulfonamides [1].
Recovery Efficiency of extracting the analyte from the sample matrix. 77.00 - 121.16% for sulfonamides in fertilizer matrices [1].
Precision (Repeatability) Agreement under same operating conditions over a short time. RSD: 4.36 - 17.34% [1].
Precision (Reproducibility) Agreement under different laboratory conditions. RSD: 7.94 - 18.55% [1].
Decision Limit (CCα) Limit at which a sample is deemed non-compliant. 33.87 - 67.63 µg/kg [1].
Detection Capability (CCβ) Lowest concentration at which a method can detect a compound. 53.36 - 92.00 µg/kg [1].
Limit of Detection (LOD) Lowest absolute amount detectable. 13.53 - 23.30 µg/kg [1].
Limit of Quantification (LOQ) Lowest amount that can be accurately measured. 26.02 - 40.38 µg/kg [1].
Selectivity/Specificity Ability to distinguish the analyte from other components. Adequate resolution from interfering peaks; confirmed in blank matrices [1].

Optimization of Critical Method Parameters

Optimizing the following parameters is crucial for developing a robust and sensitive method for sulfaguanidine.

Parameter Optimization Consideration Technical Detail
Detection: Derivatization Sulfonamides lack native fluorescence and require derivatization for FLD detection. Online post-column derivatization with fluorescamine is effective. Derivatization occurs for 15 min in the dark at room temperature [1] [2].
Sample Clean-up: SPE Sorbent Matrix complexity (feces, manure, food) necessitates effective clean-up. Strata-SCX cartridges (strong cation exchange) are successful for solid samples. For muscle tissue, Z-Sep+ sorbent is effective [1] [2].
Mobile Phase & Chromatography Achieving separation of multiple sulfonamides. Requires optimization of buffer pH, and organic modifier (e.g., methanol, acetonitrile) gradient. Follow established protocols for sulfonamide separation [1] [3].
Assessing Matrix Effects Signal suppression/enhancement from co-eluting matrix components. Compare the signal of a blank matrix extract spiked with analyte to a neat standard solution. A significant deviation indicates matrix effects, which must be minimized [4].

cluster_sp Sample Preparation cluster_det Detection Optimization cluster_chrom Chromatography start Start: Method Development sp Sample Preparation start->sp det Detection Setup sp->det chrom Chromatographic Separation det->chrom valid Method Validation chrom->valid sp1 Extraction with organic solvent mixture sp2 Clean-up (e.g., SPE) sp1->sp2 det1 Post-column derivatization det2 UV irradiation for fluorescence det1->det2 c1 Optimize mobile phase (pH, buffer) c2 Optimize column and gradient c1->c2

Troubleshooting FAQs for this compound Analysis

Q1: I am getting low recovery for this compound from a solid manure sample. What should I check?

  • Cause: The complex matrix and high organic matter content cause strong adsorption of the analyte, making extraction difficult [1].
  • Solution:
    • Re-extract the residue: After initial centrifugation, re-extract the solid pellet again with fresh solvent [1].
    • Use ultrasonication: Employ ultrasonic extraction, which provides more energy to desorb analytes from solid matrices [1].
    • Check solvent pH: Ensure your extraction solvent is appropriately pH-adjusted to keep the target analyte in its soluble form.

Q2: My chromatogram shows a large interfering peak near the this compound retention time when analyzing eggs. How can I improve clean-up?

  • Cause: The sample clean-up step is not sufficient to remove matrix components like fats and proteins [2].
  • Solution:
    • Change the sorbent: For animal-based matrices, replace common sorbents like PSA with Z-Sep+, which is specifically designed to remove phospholipids and other interferences [2].
    • Optimize SPE conditions: Re-optimize the washing and elution steps of your Solid-Phase Extraction (SPE) protocol to ensure this compound is retained while interferents are washed away.

Q3: The sensitivity for my this compound HPLC-FLD method is poor. What parameters can I optimize?

  • Cause: Sulfonamides do not have native fluorescence, so the derivatization reaction must be highly efficient [2].
  • Solution:
    • Verify derivatization: Ensure your fluorescamine solution is fresh and prepared correctly [1].
    • Optimize reaction conditions: Strictly control the reaction time (15 minutes) and keep the process in the dark at room temperature as specified [1].
    • Check post-column setup: If using an online system, verify the reactor volume and flow rates to ensure adequate reaction time post-column and before detection.

References

Distinct Profile and Modern Applications of Sulfaguanidine

Author: Smolecule Technical Support Team. Date: February 2026

Sulfaguanidine has unique properties that differentiate it from many systemic sulfonamides. The table below summarizes its core characteristics based on its traditional and contemporary uses.

Feature Description of this compound
Primary Historical Use [1] [2] Treatment of bacillary dysentery and enteric infections
Key Pharmacokinetic Property [2] Poorly absorbed from the gastrointestinal (GI) tract
Resulting Clinical Implication [2] Achieves high concentrations in the distal colon; suited for GI infections
Primary Modern Use [3] Veterinary medicine for livestock (e.g., enteritis in cattle, pigs, and poultry)
Modern Research Focus [4] [5] [6] A valuable molecular scaffold for designing new hybrid antimicrobial and anticancer agents

This compound's poor absorption is its defining feature [2]. While this limits its use for systemic infections, it makes the drug a targeted agent for the gut, a property not shared with many rapidly-absorbed sulfonamides.

Efficacy Data from Modern Hybrid Compounds

Contemporary research focuses on chemically modifying this compound to create new, more potent compounds. The efficacy data for these hybrids provides indirect, yet compelling, evidence of this compound's ongoing value.

The table below shows the activity of several this compound-pyridine hybrids against two key bacterial enzymes, DNA gyrase and Dihydrofolate reductase (DHFR), which are established targets for antibiotics [5].

Compound DNA Gyrase IC₅₀ (µM) DHFR IC₅₀ (µM)
2d 18.17 4.33
3a 23.87 5.54
2a 21.09 5.54
Positive Control (likely a known antibiotic) Not specified in source Not specified in source

Another study synthesized this compound-thiazole hybrids and tested them against various bacterial and fungal strains [6]. The most potent compounds showed Minimum Inhibitory Concentration (MIC) values as low as 0.98 µg/mL against strains like S. aureus and E. coli, which was superior to the standard drug ampicillin (MIC = 6.25 µg/mL) in these specific tests [6].

This research demonstrates that the this compound scaffold can be engineered to create dual-targeting inhibitors with potent efficacy, a key strategy in combating antibiotic resistance [5] [6].

Experimental Protocols for Analysis

For researchers aiming to conduct their own comparisons, here are methodologies for analyzing sulfonamides in complex samples.

  • Sample Preparation (Modified QuEChERS): This is a quick and effective sample preparation method [7].

    • Extraction: Homogenize the sample (e.g., animal feed) and extract sulfonamides with a mixture of acetonitrile and an organic solvent.
    • Partitioning: Add salts like magnesium sulfate and sodium chloride to induce separation of the organic and aqueous layers, partitioning the analytes into the organic phase.
    • Clean-up: Perform a dispersive Solid-Phase Extraction (d-SPE) using sorbents like C18 to remove fatty acids and other interfering compounds.
    • Analysis: The purified extract is then ready for instrumental analysis [7].
  • Detection and Quantification (HPLC-FLD): This method is reliable for detecting multiple sulfonamides [8].

    • Derivatization: Since native sulfonamides have weak fluorescence, they must be derivatized. This is done by reacting the extracted residues with fluorescamine (e.g., 0.2% in acetone) in the dark at room temperature for about 15 minutes. Fluorescamine reacts with primary amines to form highly fluorescent products [8].
    • Chromatography: Separate the derivatized sulfonamides using High-Performance Liquid Chromatography (HPLC).
    • Detection & Quantification: Detect the eluting compounds using a Fluorescence Detector (FLD). The concentration is determined by comparing the peak areas to a calibration curve [8].

G start Sample (e.g., feed, manure) sp1 Sample Preparation (Modified QuEChERS) start->sp1 sp2 1. Extraction with Solvents sp1->sp2 sp3 2. Salting-Out Partitioning sp2->sp3 sp4 3. d-SPE Clean-up sp3->sp4 deriv Derivatization with Fluorescamine sp4->deriv lc HPLC Separation deriv->lc det Fluorescence Detection (FLD) lc->det res Quantification & Data Analysis det->res

Conclusion and Research Perspective

While a simple "which is better" comparison for this compound is not feasible, the evidence supports a clear and valuable distinction:

  • For targeted intestinal infections, this compound's poor absorption is a therapeutic advantage over many systemic sulfonamides [2].
  • In veterinary medicine, it remains a relevant and cost-effective treatment for specific bacterial infections in livestock [3].
  • In drug discovery, the this compound scaffold is highly relevant for designing novel, potent, hybrid molecules to combat multidrug-resistant bacteria, showing its value extends far beyond its original use [5] [6].

References

sulfaguanidine HPLC method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Parameters for Sulfaguanidine

The table below summarizes key validation parameters for this compound analysis using HPLC-FLD in different matrices.

Sample Matrix LOD (µg/kg) LOQ (µg/kg) Recovery (%) Repeatability (% RSD) Reproducibility (% RSD) Detection Method Source
Animal Feeds [1] [2] 79.5 89.9 79.3 - 114.0 2.7 - 9.1 5.9 - 14.9 HPLC-FLD (Pre-column derivatization)
Organic Fertilizers [3] [4] 13.53 - 23.30 26.02 - 40.38 77.00 - 121.16 4.36 - 17.34 7.94 - 18.55 HPLC-FLD (Pre-column derivatization)
Honey [5] [6] 1 - 2 (ng/g) 2 - 5 (ng/g) Data not specified in results Data not specified in results Data not specified in results HPLC-FLD (Post-column derivatization)

Detailed Experimental Protocols

Here are the specific experimental conditions for the methods summarized above:

  • For Animal Feeds [1] [2]

    • Extraction: Used a mixture of ethyl acetate, methanol, and acetonitrile (50:25:25, v/v/v).
    • Clean-up: Employed solid-phase extraction (SPE) with Strata-SCX cartridges. Sulfonamides were eluted using 2% ammonium solution in acetonitrile.
    • Derivatization: Pre-column derivatization with 0.2% fluorescamine in acetone for 15 minutes in the dark.
    • Chromatography: A Zorbax Eclipse XDB C18 column with a gradient mobile phase of acetic acid, methanol, and acetonitrile.
  • For Organic Fertilizers (Poultry/Pig Feces, Slurry) [3] [4]

    • Extraction: Also used a mixture of ethyl acetate, acetonitrile, methanol (50/25/25, v/v/v).
    • Clean-up: Utilized SPE on Strata-SCX cartridges.
    • Derivatization: Pre-column derivatization by resuspending residues in 0.2% fluorescamine in acetone and 0.1 M sodium acetate (pH=3.5) for 15 minutes in the dark at room temperature.
  • For Honey [5] [6]

    • Sample Prep: Included acidic hydrolysis, followed by liquid-liquid extraction and SPE on a strong cation exchanger.
    • Derivatization: Post-column derivatization with fluorescamine.
    • Linearity: The method demonstrated a linear range from the LOQ up to 100 ng/g with an average coefficient of determination (R² > 0.997).

The following workflow diagram generalizes the main steps for the HPLC-FLD analysis of this compound:

G cluster_0 Key Validation Parameters Start Sample Collection (Feed, Fertilizer, Honey) Prep Sample Preparation (Homogenization, Weighing) Start->Prep Extraction Extraction (Organic Solvent Mixture) Prep->Extraction CleanUp Clean-up (Solid-Phase Extraction, Strata-SCX) Extraction->CleanUp Derivatization Derivatization (Fluorescamine, Pre or Post-column) CleanUp->Derivatization HPLC HPLC-FLD Analysis (C18 Column, Gradient Elution) Derivatization->HPLC Validation Method Validation (Recovery, LOD/LOQ, Precision) HPLC->Validation P1 Recovery: 77-121% P2 LOD: 1 µg/kg - 79.5 µg/kg P3 LOQ: 2 µg/kg - 90 µg/kg P4 Precision (Repeatability): 2.7-17.3% RSD

Important Considerations for Your Comparison Guide

  • Detection Technique: The data shows that fluorescence detection with derivatization is a common and sensitive approach for this compound. Your guide should compare this with other common detectors like UV/DAD or MS, noting that FLD offers high sensitivity for this compound but requires an extra derivatization step [1] [7].
  • Matrix Effects are Crucial: The validation parameters differ significantly based on the sample matrix. The complexity of feeds and fertilizers results in higher LOD/LOQ values compared to a simpler matrix like honey. Any method you develop or compare must be validated for your specific sample type [3] [1].
  • Reference Standards: For validation, using certified reference materials like the VETRANAL analytical standard is essential for accurate quantification and method credibility [8].

References

sulfaguanidine derivative compounds biological activity screening

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity of Sulfaguanidine Derivatives at a Glance

The following tables summarize the key biological activities of various this compound derivatives reported in recent studies.

Table 1: Antimicrobial and Enzyme Inhibition Activity

Derivative Class / Compound ID Target Pathogens / Enzymes Key Results / IC₅₀ / KI values Positive Control (IC₅₀/KI) Reference
Hybrid this compound (e.g., 2d, 3a, 2a) DNA Gyrase IC₅₀ = 18.17 - 23.87 µM Not Specified [1]
Dihydrofolate Reductase (DHFR) IC₅₀ = 4.33 - 5.54 µM Not Specified [1]
1,3-Diaryltriazene-sulfaguanidine (Series SG1-13) Carbonic Anhydrase I (hCA I) K꜀ = 6.44 - 86.85 nM Acetazolamide (K꜀ = 7.85 - 9.40 nM) [2]
Carbonic Anhydrase II (hCA II) K꜀ = 8.16 - 77.29 nM Acetazolamide (K꜀ = 6.32 - 7.65 nM) [2]
Triazine sulfonamide (e.g., 3a) SARS-CoV-2 (Antiviral) IC₅₀ = 2.378 µM Remdesivir (IC₅₀ = 10.11 µM) [3]

Table 2: Anticancer Activity

Derivative Class / Compound ID Cancer Cell Lines / Target Key Results Reference
Sulfachloropyridazine-thiourea (e.g., 4g) Renal Cancer (UO-31) & Others (NCI-60 panel) % Growth Inhibition: 28.32% (UO-31); Induced apoptosis, increased caspase-3 & Bax, decreased BCl-2 [4]
Triazine sulfonamide (e.g., 3a, 3b) Leukemia (RPMI-8226, HL-60), Melanoma (SK-MEL-5), Others (NCI-60 panel) Lowest Growth Promotion (GP): 3a: GP=72.98% (SK-MEL-5); 3b: GP=80.79% (EKVX - Lung) [3]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a summary of the key experimental methodologies used in the cited studies.

1. Synthesis of Target Derivatives The synthetic approaches vary by the desired final compound:

  • Hybrid this compound Derivatives: The common starting material, N-(4-(N-carbamimidoylsulfamoyl) phenyl)-2-cyano acetamide, is typically prepared by cyanoacetylating this compound with ethyl cyanoacetate in refluxing DMF. This intermediate is then reacted with various reagents (e.g., aromatic aldehydes, malononitrile) via Knoevenagel condensation or ternary cyclization to produce acrylamide, pyridone, or other heterocyclic derivatives [1].
  • 1,3-Diaryltriazene-sulfaguanidine Derivatives: These are synthesized by diazotizing this compound with sodium nitrite in acidic conditions (0-5 °C). The resulting diazonium salt solution is then coupled with various substituted anilines at a pH of 6-7, yielding the final triazene derivatives [2].

2. Antimicrobial and Enzyme Inhibition Assays

  • DNA Gyrase & DHFR Inhibition: The inhibitory activity against bacterial DNA gyrase and dihydrofolate reductase (DHFR) is typically measured using standardized enzymatic assays. The IC₅₀ values (concentration causing 50% enzyme inhibition) are determined from dose-response curves [1].
  • Carbonic Anhydrase (CA) Inhibition: The esterase activity of CA isoenzymes (hCA I and II) is assayed using a method like that of Rickli et al. The reaction mixture includes the enzyme, a buffer (e.g., HEPES), and a substrate like 4-nitrophenyl acetate. The change in absorbance is monitored, and K꜀ values (inhibition constants) are calculated [2].

3. Anticancer Activity Screening

  • NCI-60 Antiproliferative Assay: Compounds are tested in a single dose (10 µM) against the NCI-60 panel of human tumor cell lines. The results are reported as "Growth Percent (GP)", where lower values indicate higher cytotoxicity. Promising compounds are selected for further dose-response testing to determine GI₅₀ (concentration for 50% growth inhibition) [4] [3].
  • VEGFR-2 Kinase Inhibition: The inhibitory effect on this key anticancer target is often evaluated using an ELISA-based kinase assay. The percentage inhibition of VEGFR-2 phosphorylation by the test compound at a specific concentration (e.g., 10 µM) is measured and compared to a control [4].
  • Apoptosis & Cell Cycle Analysis: The pro-apoptotic effect can be confirmed by:
    • Caspase-3, Bax, and BCl-2 Measurement: Using colorimetric or immunoassay kits to detect changes in the levels of these key apoptosis regulators [4].
    • Cell Cycle Analysis: Using flow cytometry after staining cells with propidium iodide to determine the distribution of cells in different cell cycle phases (e.g., sub-G1 peak indicating apoptosis) [4].

4. Antiviral Activity Assay

  • Anti-SARS-CoV-2 Assay: The in vitro antiviral activity is evaluated using the MTT cytotoxicity assay on Vero E6 cells. This test determines the half-maximal cytotoxic concentration (CC₅₀) and the half-maximal inhibitory concentration (IC₅₀), which represents the compound's concentration required to reduce viral plaque formation by 50% [3].

Mechanisms of Action: Key Signaling Pathways

The biological activities of these derivatives are mediated through several key pathways. The following diagrams illustrate the primary mechanisms.

antimicrobial_mechanism SG_Derivative This compound Derivative DNA_Gyrase DNA Gyrase Inhibition SG_Derivative->DNA_Gyrase DHFR Dihydrofolate Reductase (DHFR) Inhibition SG_Derivative->DHFR DNA_Replication Impaired DNA Replication & Repair DNA_Gyrase->DNA_Replication Folate_Synthesis Block in Bacterial Folate Synthesis DHFR->Folate_Synthesis Folate_Synthesis->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Diagram 1: Proposed combined antimicrobial mechanism of action for hybrid this compound derivatives, involving dual inhibition of DNA Gyrase and DHFR [1].

anticancer_mechanism SG_Hybrid This compound Hybrid Compound VEGFR2 Inhibition of VEGFR-2 Kinase SG_Hybrid->VEGFR2 Mitochondrial Mitochondrial Pathway Activation SG_Hybrid->Mitochondrial Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Apoptosis Cancer Cell Apoptosis Angiogenesis->Apoptosis Indirect Caspase Caspase-3 Activation Mitochondrial->Caspase Caspase->Apoptosis

Diagram 2: Proposed anticancer mechanism for sulfachloropyridazine-thiourea hybrids, showing induction of apoptosis via caspase activation and inhibition of angiogenesis via VEGFR-2 [4].

Interpretation and Research Implications

  • Promising Potency: Several derivatives show potency comparable to or even exceeding standard controls, such as acetazolamide for CA inhibition and remdesivir for antiviral activity [2] [3].
  • Multi-Target Potential: The hybrid this compound derivatives demonstrate a compelling multi-target mechanism by simultaneously inhibiting two bacterial enzymes, DNA gyrase and DHFR, which is a valuable strategy for combating resistance [1].
  • Immunomodulatory Activity: Beyond direct antimicrobial effects, some potent derivatives also showed immunomodulatory potential, such as increasing spleen and thymus weight and enhancing the activation of CD4+ and CD8+ T lymphocytes, adding another layer to their therapeutic profile [1].

References

Solvent System Efficiency in SGD Polymorph Screening

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data on solvent effectiveness for discovering new sulfaguanidine solid forms. It categorizes solvents based on their ability to produce specific anhydrates (AH), hydrates (Hy), or solvates during screening [1].

Solvent Category Solvents Tested Successful Solvents (#) Solid Forms Produced Experimental Context
Successful Solvate Formers Tetrahydrofuran, Methanol, Ethanol, t-Butanol, Acetone, Cyclohexanone, DMSO, DMF, DMAc 9 Novel Solvates (9 structures) Solvent evaporation; 7 structures solved via PXRD [1]
Anhydrate Producers Not explicitly listed N/A AH-I, AH-II, AH-V (novel) Controlled desolvation of specific solvates [1]
Hydrate Producers Water 1 Hy1-I, Hy1-II (known monohydrate polymorphs) Initial starting material (Hy1-I); Recrystallization [1]
Ineffective Solvents 41 total solvents tested in Liquid-Assisted Grinding (LAG) ~22 None (AH-I remained) LAG experiments that did not induce form conversion [1]

A 2024 solid-state study discovered nine novel solvates and one new anhydrate (AH-V) of this compound [1]. The solvents listed under "Successful Solvate Formers" reliably produced these novel crystalline forms. Researchers successfully determined the crystal structures of seven solvates and the novel AH-V from powder X-ray diffraction (PXRD) data [1].

The formation of specific anhydrous polymorphs (AH-I, AH-II, AH-V) was achieved through carefully controlled desolvation of the corresponding solvates, rather than by direct crystallization from a specific solvent [1]. This highlights that a solvent's utility may not only be in forming a stable solvate but also in its role as an intermediate for obtaining targeted metastable anhydrous forms.

Detailed Experimental Protocols

The comparative data was generated using standardized high-throughput solid-form screening techniques. Here are the detailed methodologies for the key experiments cited.

Solvent Evaporation Experiments
  • Objective: To obtain crystalline solid forms by slowly concentrating SGD solutions [1].
  • Procedure: Saturated solutions of the starting material (AH-I, 15 mg) were prepared at room temperature in 30 different solvents. The solutions were filtered, transferred onto a watch glass, and allowed to evaporate under ambient conditions. The resulting solid products were then analyzed using PXRD to identify the formed phases [1].
Liquid-Assisted Grinding (LAG) Experiments
  • Objective: To screen for solid-form conversion through mechanochemical means with minimal solvent [1].
  • Procedure: Approximately 80 mg of AH-I was placed in a milling vessel. A small, catalytic amount of solvent (8 drops, or 2 drops for viscous solvents like dimethyl acetamide) was added to the solid. The mixture was milled in a ball mill (e.g., Retsch MM 500) using stainless steel balls at a frequency of 15 Hz for 30 minutes. The resulting samples were analyzed by PXRD [1].
Controlled Desolvation Experiments
  • Objective: To generate specific anhydrous polymorphs (AH-I, AH-II, AH-V) from their solvates [1].
  • Procedure: This process involves the careful removal of solvent molecules from a crystalline solvate. The specific conditions (e.g., temperature, atmospheric control) are critical to directing the transformation toward a particular anhydrate and preventing collapse into the most stable form. For SGD, this method successfully produced AH-V for the first time [1].

Workflow and Solid-Form Relationships

The following diagram illustrates the logical relationships between the different solid forms of this compound and the primary experimental methods used to generate them, as revealed by the study.

SGD_Workflow Start This compound (SGD) Input Material Method1 Solvent Evaporation Start->Method1 30 solvents Method2 Liquid-Assisted Grinding Start->Method2 41 solvents Outcome1 Novel Solvates (9 structures) Method1->Outcome1 Outcome2 Known Hydrates (Hy1-I, Hy1-II) Method1->Outcome2 Method2->Outcome1 Outcome3 No Form Change (AH-I remains) Method2->Outcome3 Method3 Controlled Desolvation Outcome4 Novel Anhydrates (AH-I, AH-II, AH-V) Method3->Outcome4 Outcome1->Method3 directed process

The diagram above shows that solvent evaporation was a key method for discovering new solvates and hydrates. Liquid-assisted grinding also produced novel solvates, but nearly half of the tested solvents did not induce a form change. The novel anhydrates were not obtained directly from solution but through the controlled desolvation of the newly found solvates [1].

Key Insights for Researchers

  • Solvent Selection is Empirical: The study tested over 40 solvents, and success was not easily predictable. A broad, empirical screening approach remains crucial for comprehensive polymorph and solvate mapping [1].
  • Value of Solvates: While some solvates may be unstable, they can be critical intermediates. The research positioned these solvates and the stable hydrate as pivotal stepping stones in forming anhydrous polymorphs [1].
  • Stability Landscape: Calorimetric measurements identified AH-II as the thermodynamically stable polymorph at room temperature, while AH-I is stable at higher temperatures and shows remarkable kinetic stability at room temperature [1].

References

sulfaguanidine detection limits across analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Sulfaguanidine Detection Methods

Analytical Method Key Principle / Description Detection Limit (LOD) / Quantification Limit (LOQ) Applicable Sample Matrix Key Advantages & Limitations

| LC-MS/MS [1] | Liquid chromatography with tandem mass spectrometry | LOD: 13.53–23.30 μg/kg [2] LOQ: 26.02–40.38 μg/kg [2] | Animal feed [1], organic fertilizers (feces, slurry) [2] | Advantage: High sensitivity, multi-residue analysis, high specificity. Limitation: High equipment cost, requires skilled personnel. | | Spectrophoto-fluorometry [3] | Fluorescence quenching of a marker (methylene blue) | LOD: 5 × 10⁻⁷ M (0.01 mg/mL or 10 μg/mL) [3] | Milk whey [3] | Advantage: Simpler instrumentation than LC-MS/MS. Limitation: Moderate sensitivity, potential for matrix interference. | | HPLC-FLD [2] | High-Performance Liquid Chromatography with Fluorescence Detection | LOD: 13.53–23.30 μg/kg [2] LOQ: 26.02–40.38 μg/kg [2] | Organic fertilizers (poultry and pig feces, slurry, digestates) [2] | Advantage: Good sensitivity and selectivity, robust validation. Limitation: Requires sample derivatization for some compounds. | | Electrochemical Sensor [4] | Amperometric detection using multiwalled carbon nanotubes-glassy carbon electrodes (MWCNTs-GCE) | LOD: 0.01–0.04 μg/mL [4] LOQ: 0.05–0.10 μg/mL [4] | Milk, other screening applications [4] | Advantage: Rapid, low-cost, suitable for screening. Limitation: Lower sensitivity, "unreliability zone" near the legal limit. | | Fluorimetry with β-cyclodextrin [5] | Host-guest complexation enhancing fluorescence with multivariate calibration (PLS-1) | LOD: In the sub-μg/mL range (Calibration up to 1.0 μg/mL) [5] | Human urine [5] | Advantage: Can resolve drug mixtures in complex matrices. Limitation: Requires complex data calibration models. |

Detailed Experimental Protocols

Here are the outlines of the experimental workflows for the key methods cited, which can serve as a starting point for your own method development.

Modified QuEChERS with LC-MS/MS for Animal Feed [1]

This method is designed for the simultaneous extraction and detection of 13 sulfonamides, including this compound, in animal feed.

G start Start: Animal Feed Sample ext Extraction start->ext a1 1. Extract with ACN ext->a1 a2 2. Add Salts (MgSO₄, NaCl) for Partitioning a1->a2 clean Clean-up a2->clean b1 Dispersive-SPE (dSPE) clean->b1 anal Analysis & Detection b1->anal c1 LC-MS/MS Analysis anal->c1 end End: Data Analysis c1->end

  • Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is used.
    • Extraction: The animal feed sample is extracted with acetonitrile.
    • Partitioning: Anhydrous magnesium sulfate (MgSO₄) is added to remove water, and sodium chloride (NaCl) is added to induce phase separation.
    • Clean-up: The extract is cleaned using dispersive Solid-Phase Extraction (dSPE) with sorbents like PSA (Primary Secondary Amine) to remove fatty acids and other impurities [1].
  • Instrumental Analysis:
    • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • Separation: A C18 chromatographic column is typically used for separation.
    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for highly selective and sensitive detection [1].
  • Validation: The method was validated according to EU guidelines, demonstrating satisfactory recovery (77-121%), precision (RSD < 18.6%), and low detection limits [2] [1].
Spectrophotofluorometric Assay for Milk Whey [3]

This method is based on the principle of fluorescence quenching.

G start Start: Milk Whey Sample prep Sample Preparation start->prep a1 Prepare whey sample and standard solutions prep->a1 mix Reaction a1->mix b1 Add Fluorescence Marker (Methylene Blue or Bromocresol Purple) mix->b1 measure Measurement & Analysis b1->measure c1 Measure Fluorescence Quenching at specific λ (emission: 348, 430, 700 nm) measure->c1 c2 Apply Stern-Volmer Equation to calculate K_SV and concentration c1->c2 end End: Determine this compound c2->end

  • Sample Preparation: Milk whey is prepared and standard solutions of this compound are made.
  • Reaction: A fluorescent marker (Methylene Blue or Bromocresol Purple) is added to the whey sample. The presence of this compound quenches (reduces) the intrinsic fluorescence of the whey or the marker.
  • Measurement & Analysis:
    • The fluorescence intensity is measured at specific emission wavelengths (e.g., 348 nm, 430 nm, 700 nm).
    • The degree of quenching is correlated to the this compound concentration using the Stern-Volmer equation to calculate the quenching constant (KSV) [3].
Electrochemical Sensor for Screening [4]

This method offers a rapid and cost-effective solution for screening samples near the regulatory limit.

  • Sensor Preparation: A Glassy Carbon Electrode (GCE) is modified with Multi-Walled Carbon Nanotubes (MWCNTs) to increase the electrode's surface area and enhance its sensitivity.
  • Measurement: The modified electrode is placed in the prepared sample solution. An amperometric measurement is performed, where the electrical current generated by the oxidation/reduction of this compound is measured at a fixed potential.
  • Analysis: The measured current is proportional to the concentration of this compound in the sample. The method was validated with a defined unreliability zone (0.05 - 0.09 μg/mL) to ensure reliable classification of samples against the regulatory threshold of 0.1 μg/mL [4].

Key Selection Guide

Your choice of method should align with your specific project goals:

  • For Ultimate Sensitivity and Multi-Residue Confirmation: LC-MS/MS is the unequivocal choice due to its exceptionally low detection limits and high specificity [2] [1].
  • For Routine Monitoring with Balanced Performance: HPLC-FLD provides a robust and well-validated option with good sensitivity, suitable for quality control labs [2].
  • For Rapid and Cost-Effective Field Screening: Electrochemical sensors are ideal for quickly checking a large number of samples against a legal limit, though they may require confirmation for results in the "unreliability zone" [4].

References

Comparison Overview: Sulfaguanidine vs. Modern Antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences based on mechanism of action, resistance, and current application.

Feature Sulfaguanidine (Sulfonamide Class) Modern Antibiotics (e.g., Fluoroquinolones, 3rd Gen. Cephalosporins)
Mechanism of Action Competitive inhibition of dihydropteroate synthase (DHPS), blocking bacterial folic acid synthesis [1] [2]. Diverse, high-impact targets: e.g., DNA gyrase/topoisomerase (Fluoroquinolones), cell wall synthesis (β-lactams) [3] [4].
Spectrum of Activity Narrow spectrum; primarily against susceptible intestinal pathogens [5] [3]. Broad-spectrum activity against Gram-positive and Gram-negative bacteria, including resistant strains [6] [7].
Bactericidal/Bacteriostatic Bacteriostatic [8]. Often bactericidal (e.g., Fluoroquinolones, β-lactams) [8].
Primary Applications Niche use: veterinary medicine, specific human intestinal infections (e.g., bacillary dysentery) [5] [9] [10]. First-line treatment for systemic, severe, and life-threatening infections (e.g., sepsis, MRSA) [6] [3] [7].
Resistance Concerns Widespread resistance due to target enzyme mutations and PABA overproduction [5] [1] [2]. Targets newer resistance mechanisms, but resistance is increasingly reported [6] [3].
Key Advantage Low cost and historical effectiveness in specific niches [5]. Potency, reliability, and broad applicability in empirical treatment for critical infections [7].

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Mechanism of Action and Resistance

The following diagram illustrates the key mechanisms and resistance profiles of this compound compared to modern antibiotics.

Start Antibiotic Class Sulfa This compound Start->Sulfa Modern Modern Antibiotics Start->Modern SubSulfa Mechanism: Inhibits DHPS Blocks Folic Acid Synthesis Sulfa->SubSulfa ResSulfa Resistance: DHPS mutations PABA overproduction Sulfa->ResSulfa SubModern Mechanisms: Inhibits DNA Gyrase, Cell Wall Synthesis, etc. Modern->SubModern ResModern Resistance: Target modification Efflux pumps, Enzymatic degradation Modern->ResModern

Experimental Data and Research Focus

The focus of contemporary research highlights the different roles these agents play:

  • For this compound: Current R&D aims to overcome its limitations. A prominent strategy is developing hybrid molecules, where this compound is combined with other pharmacophores (e.g., pyridine-2-one) to create dual-targeting inhibitors. These hybrids have shown promising activity against multidrug-resistant bacteria by simultaneously inhibiting DHPS and DNA gyrase [3] [4].
  • For Modern Antibiotics: Development focuses on creating novel analogs to combat resistance, improving pharmacokinetics, and employing rapid phenotypic antimicrobial susceptibility testing (AST). These advanced AST methods are crucial for quickly guiding the effective use of modern antibiotics in severe infections like sepsis, directly impacting patient survival [7].

Key Insights for Professionals

  • This compound's Niche: Its use is largely confined to veterinary medicine and specific, limited human intestinal applications due to widespread resistance and the narrow, bacteriostatic mechanism [5].
  • Modern Antibiotics as First-Line: For systemic and critical human infections, modern antibiotics are the cornerstone of therapy. Their bactericidal action and broader spectrum make them more reliable for empirical treatment, though their overuse drives resistance [6] [8].
  • The "Therapeutic Index" Context: While specific numerical indices are not provided in the available data, the market and clinical data suggest that this compound's overall risk-benefit profile is considered less favorable than modern antibiotics for most human applications, hence its diminished role [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

214.05244675 Da

Monoisotopic Mass

214.05244675 Da

Heavy Atom Count

14

LogP

-1.22 (LogP)

Appearance

Solid powder

Melting Point

191.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

15XQ8043FN

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 48 of 52 companies with hazard statement code(s):;
H315 (95.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Sulfaguanidine is a guanidine derivative of sulfanilamide used in veterinary medicine. Sulfaguanidine is poorly absorbed from the gut but is well suited for the treatment of bacillary dysentery and other enteric infections.

MeSH Pharmacological Classification

Anti-Infective Agents

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07A - Intestinal antiinfectives
A07AB - Sulfonamides
A07AB03 - Sulfaguanidine

Pictograms

Irritant

Irritant

Other CAS

57-67-0

Wikipedia

Sulfaguanidine

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

Rapid detection of sulfaguanidine in fish by using a photonic crystal molecularly imprinted polymer

Lei Li, Zhengzhong Lin, Zhiyong Huang, Aihong Peng
PMID: 30658765   DOI: 10.1016/j.foodchem.2018.12.073

Abstract

A photonic crystal (PC) sensor was prepared through molecular imprinting by using dispersed SiO
microspheres as PC, sulfaguanidine (SG) as template, methacrylic acid as monomer, and ethylene glycol dimethacrylate as crosslinker. The preparation conditions were optimized as follows: molar ratio of template, monomer, and crosslinker was 1:10:4; pH was 6.0 in phosphate buffer; and volume fraction of methanol was 15%. The relationship between wavelength shift of reflection peak and SG concentration was found as: Δλ = 7.8887 lg(C) + 79.9664. The response time was only 5 min. The limit of detection was 2.8 × 10
mol L
. The sensor exhibited higher specificity for SG than its sulfonamide analogs. The sensor maintained original sensing performance after five cycles of usage. The recoveries of SG ranged from 93.8% to 111.2% in lake water and from 88.5% to 115.2% in fish samples. This finding suggested that the sensor can be used in food samples with complicated matrix.


Synthesis, Characterization, and Inhibition Study of Novel Substituted Phenylureido Sulfaguanidine Derivatives as α-Glycosidase and Cholinesterase Inhibitors

Suleyman Akocak, Parham Taslimi, Nebih Lolak, Mesut Işık, Mustafa Durgun, Yakup Budak, Cüneyt Türkeş, İlhami Gülçin, Şükrü Beydemir
PMID: 33620128   DOI: 10.1002/cbdv.202000958

Abstract

A series of six N-carbamimidoyl-4-(3-substituted phenylureido)benzenesulfonamide derivatives were synthesized by reaction of sulfaguanidine with aromatic isocyanates. In vitro and in silico inhibitory effects of the novel ureido-substituted sulfaguanidine derivatives were investigated by spectrophotometric methods for α-glycosidase (α-GLY), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes associated with diabetes mellitus (DM) and Alzheimer's disease (AD). N-Carbamimidoyl-4-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1-sulfonamide (2f) showed AChE and BChE inhibitory effects, with K
values of 515.98±45.03 nM and 598.47±59.18 nM, respectively, while N-carbamimidoyl-4-{[(3-chlorophenyl)carbamoyl]amino}benzene-1-sulfonamide (2e) showed strong α-GLY inhibitory effect, with K
values of 103.94±13.06 nM. The antidiabetic effects of the novel synthesized compounds are higher than their anti-Alzheimer's effects, because the inhibition effect of the compounds on the α-GLY with diabetic enzyme is greater than the effect on esterase enzymes. Indeed, inhibition of the metabolic enzymes is important for the treatment of DM and AD.


Sulfaguanidine cocrystals: Synthesis, structural characterization and their antibacterial and hemolytic analysis

Syed Sibte Asghar Abidi, Yasser Azim, Shahper Nazeer Khan, Asad U Khan
PMID: 29145096   DOI: 10.1016/j.jpba.2017.11.028

Abstract

Sulfaguanidine (SG), belongs to the class of sulfonamide drug used as an effective antibiotic. In the present work, using crystal engineering approach two novel cocrystals of SG were synthesized (SG-TBA and SG-PT) with thiobarbutaric acid (TBA) and 1,10-phenanthroline (PT), characterized by solid state techniques viz., powder X-ray diffraction (PXRD), fourier transform infrared spectroscopy (FT-IR), differential scanning calorimetry (DSC) and the crystal structures were determined by single crystal X-ray diffraction studies. A comparative antibacterial activity and hemolytic potential was done on SG drug, coformers and their cocrystals. The tested cocrystals formulations showed almost two fold higher antibacterial activity against the tested strains of bacteria Gram-positive bacteria (S. mutans and E. faecalis) and Gram-negative bacteria (E. coli, K. pneumonia and E. clocae) over SG alone and their coformers. Cocrystal SG-TBA showed better antibacterial activity and reduced hemolysis, thereby, reduced cytotoxicity than SG-PT.


Three-component synthesis and carbonic anhydrase inhibitory properties of novel octahydroacridines incorporating sulfaguanidine scaffold

Ramazan Ulus, Muharrem Kaya, Damla Demir, Ekrem Tunca, Metin Bülbül
PMID: 27237188   DOI: 10.1080/14756366.2016.1187605

Abstract

Novel sulfaguanidines incorporating acridine moiety were synthesized by the reaction of cyclohexane-1,3-dione, sulfaguanidine, and aromatic aldehydes. Synthesis of these compounds was performed in water at room temperature, and their structures were confirmed by using spectral analysis (IR,
H-NMR,
C-NMR, and HRMS). Human carbonic anhydrase isoenzymes (hCA I and II) were purified from erythrocyte cells with affinity chromatography. hCA I was purified 83.40-fold with a specific activity, 1060.9 EU mg protein
, and hCA II was purified 262.32-fold with a specific activity, 3336.8 EU mg protein
. The inhibitory effects of newly synthesized sulfaguanidines and acetazolamide, (AAZ) as a control compound, on hydratase and esterase activities of these isoenzymes have been studied in vitro. Synthesized compounds have moderate inhibition potentials on hCA I and hCA II isoenzymes. IC
values of compounds for esterase activity are in the range of 118.4 ± 7.0 μM-257.5 ± 5.2 μM for hCA I and 86.7 ± 3.0 μM-249.4 ± 10.2 μM for hCA II, respectively.


Preparation and application of sulfaguanidine-imprinted polymer on solid-phase extraction of pharmaceuticals from water

Dragana Mutavdžić Pavlović, Korana Nikšić, Sara Livazović, Ivan Brnardić, Alojz Anžlovar
PMID: 25281079   DOI: 10.1016/j.talanta.2014.06.065

Abstract

The molecularly imprinted polymers (MIPs) with sulfaguanidine as a template, methacrylic acid, 4-vinylpyridine, and 2-hydroxyethyl methacrylate as functional monomers, ethylene glycol dimethacrylate as a cross-linker and 2,2'-azobis-isobutyronitrile as an initiator have been prepared through the cross-link reaction of polymerization. Solid-phase extraction (SPE) procedure for the extraction of sulfaguanidine from water samples using the prepared MIPs and non-imprinted (NIPs) was evaluated. The best MIP in combination with commercial sorbents was applied for simultaneous extraction of eight pharmaceuticals. New SPE cartridges were prepared by combination of optimal produced MIP and Oasis HLB in 6 mL of polypropilene SPE reservoir. The developed method which includes new SPE cartridge (MIPMAA-Oasis HLB, 400mg/6 mL) and thin-layer chromatography was validated. The method provides a linear response over the concentration range of 0.5-150 μg/L, depending on the pharmaceutical with the correlation coefficients>0.9843 in all cases except for norfloxacin (0.9770) and penicillin G procaine (0.9801). Also, the method has revealed low limits of detection (0.25-20 μg/L), good precision (intra and inter-day), a relative standard deviation below 15% and recoveries above 95% for all eight pharmaceuticals. The developed method by using newly prepared SPE cartridge has been successfully applied to the analysis of production wastewater samples from pharmaceutical industry.


Thermodynamic studies for adsorption of ionizable pharmaceuticals onto soil

Joanna Maszkowska, Marta Wagil, Katarzyna Mioduszewska, Jolanta Kumirska, Piotr Stepnowski, Anna Białk-Bielińska
PMID: 24997967   DOI: 10.1016/j.chemosphere.2014.05.005

Abstract

Although pharmaceutical compounds (PCs) are being used more and more widely, and studies have been carried out to assess their presence in the environment, knowledge of their fate and behavior, especially under different environmental conditions, is still limited. The principle objective of the present work, therefore, is to evaluate the adsorption behavior of three ionizable, polar compounds occurring in different forms: cationic (propranolol - PRO), anionic (sulfisoxazole - SSX) and neutral (sulfaguanidine - SGD) onto soil under various temperature conditions. The adsorption thermodynamics of these researched compounds were extensively investigated using parameters such as enthalpy change (ΔH°), Gibbs free energy change (ΔG°) as well as entropy change (ΔS°). These calculations reveal that sorption of PRO is exothermic, spontaneous and enthalpy driven, sorption of SGD is endothermic, spontaneous and entropy driven whereas sorption of SSX is endothermic, spontaneous only above the temperature of 303.15K and entropy driven. Furthermore, we submit that the calculated values yield valuable information regarding the sorption mechanism of PRO, SGD and SSX onto soils.


[Sulfaguanidin]

I SASONYI
PMID: 24542718   DOI:

Abstract




Antimicrobial sulfonamides clear latent Kaposi sarcoma herpesvirus infection and impair MDM2-p53 complex formation

Fabrizio Angius, Enrica Piras, Sabrina Uda, Clelia Madeddu, Roberto Serpe, Rachele Bigi, Wuguo Chen, Dirk P Dittmer, Raffaello Pompei, Angela Ingianni
PMID: 28611469   DOI: 10.1038/ja.2017.67

Abstract

Kaposi sarcoma herpesvirus (KSHV), also known as human herpesvirus 8, is the causative agent of Kaposi sarcoma; this malignant angiosarcoma is usually treated with conventional antitumor agents that can control disease evolution, but do not clear the latent KSHV episome that binds to cellular DNA. Some commercial antibacterial sulfonamides were tested for the ability to suppress latent KSHV. Quantitative PCR (qPCR) and cytofluorometry assays were used for detecting both viral DNA and the latency factor LANA (latency-associated nuclear antigen) in BC3 cells, respectively. The capacity of sulfonamides to impair MDM2-p53 complex formation was detected by an enzyme-linked immunosorbent assay method. The analysis of variance was performed according to one-way analysis of variance with Fisher as a post hoc test. Here we show that sulfonamide antibiotics are able to suppress the KSHV latent state in permanently infected BC3 lymphoma cells and interfere with the formation of the MDM2-p53 complex that KSHV seemingly needs to support latency and to trigger tumor cell transformation. These findings detected a new molecular target for the activity of sulfonamides and offer a new potential perspective for treating KSHV-induced lymphoproliferative diseases.


Studies in the chemotherapy of cholera. IV. Antagonism of the antibacterial activities of 2:4-diaminopteridines, sulphaguanidine, and their mixtures

H O J COLLIER, P D WATERHOUSE
PMID: 24538829   DOI: 10.1080/00034983.1950.11685449

Abstract




Compounds with Potential Activity against Mycobacterium tuberculosis

C Sao Emani, M J Williams, I J Wiid, B Baker, C Carolis
PMID: 29437626   DOI: 10.1128/AAC.02236-17

Abstract

The high acquisition rate of drug resistance by
necessitates the ongoing search for new drugs to be incorporated in the tuberculosis (TB) regimen. Compounds used for the treatment of other diseases have the potential to be repurposed for the treatment of TB. In this study, a high-throughput screening of compounds against thiol-deficient
strains and subsequent validation with thiol-deficient
strains revealed that
and
mutants had increased susceptibility to azaguanine (Aza) and sulfaguanidine (Su);
and
mutants had increased susceptibility to bacitracin (Ba); and
,
, and
mutants had increased susceptibility to fusaric acid (Fu). Further analyses revealed that some of these compounds were able to modulate the levels of thiols and oxidative stress in
This study reports the activities of Aza, Su, Fu, and Ba against
and provides a rationale for further investigations.


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